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(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone Documentation Hub

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  • Product: (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone
  • CAS: 1703788-55-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacological Properties of 5-Amino-1MQ, a Novel NNMT Inhibitor

A Note on the Topic: Initial searches for "(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone" did not yield specific pharmacological data. However, the closely related and well-researched compound, 5-Amino-1MQ (5-Am...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic: Initial searches for "(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone" did not yield specific pharmacological data. However, the closely related and well-researched compound, 5-Amino-1MQ (5-Amino-1-methylquinolinium), is a significant molecule in the field of metabolic research. This guide will provide a comprehensive overview of the pharmacological properties of 5-Amino-1MQ, a potent inhibitor of Nicotinamide N-methyltransferase (NNMT).

Introduction: The Emerging Role of 5-Amino-1MQ in Metabolic Regulation

5-Amino-1MQ is a small, membrane-permeable molecule that has garnered significant attention for its potential as a therapeutic agent in metabolic disorders.[1][2] It is a derivative of methylquinolinium and functions as a selective inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1] The over-expression of NNMT has been linked to various metabolic dysfunctions, including obesity and type 2 diabetes, making it a compelling target for drug development.[1][2] 5-Amino-1MQ's ability to modulate cellular metabolism at a fundamental level, without acting as a stimulant, positions it as an innovative approach to treating complex metabolic diseases.[2][3]

The Central Role of Nicotinamide N-methyltransferase (NNMT) in Cellular Metabolism

NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[1] Its primary function is to catalyze the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (1-MNA). This reaction consumes a methyl group from S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH).

The activity of NNMT has several downstream consequences for cellular metabolism:

  • NAD+ Depletion: By methylating nicotinamide, NNMT effectively removes it from the NAD+ salvage pathway, potentially leading to reduced intracellular levels of NAD+ (Nicotinamide Adenine Dinucleotide).[3][4][5] NAD+ is a critical coenzyme in numerous cellular processes, including energy production (as a key component of cellular respiration), DNA repair, and the activity of sirtuins.[3][5]

  • Sirtuin Activity Modulation: Sirtuins, particularly SIRT1 (often referred to as the "longevity gene"), are a class of NAD+-dependent enzymes that regulate various metabolic pathways, including fat metabolism and inflammation.[2][6] Reduced NAD+ levels can lead to decreased SIRT1 activity.[6]

  • Energy Expenditure: Over-expression of NNMT in adipose tissue has been associated with reduced energy expenditure and increased fat storage.[1][6]

Given these roles, the inhibition of NNMT presents a promising strategy for enhancing cellular metabolism and counteracting the metabolic dysfunctions associated with obesity and related disorders.

Mechanism of Action: How 5-Amino-1MQ Modulates Cellular Metabolism

5-Amino-1MQ exerts its pharmacological effects by directly inhibiting the NNMT enzyme.[2][4][7] This inhibition leads to a cascade of beneficial metabolic changes:

  • Increased NAD+ Levels: By blocking the methylation of nicotinamide, 5-Amino-1MQ preserves the intracellular pool of nicotinamide, making it available for the NAD+ salvage pathway.[3][5] This leads to an increase in cellular NAD+ levels.[1][3]

  • Activation of SIRT1: The resulting increase in NAD+ enhances the activity of SIRT1.[2][6] Activated SIRT1, in turn, promotes fat oxidation and improves mitochondrial function.[6]

  • Increased SAM Availability: Inhibition of NNMT also leads to an increase in intracellular S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular reactions.[1]

  • Reduced Lipogenesis: Studies in cultured adipocytes have shown that NNMT inhibitors, like 5-Amino-1MQ, suppress lipogenesis (the formation of fat).[1]

The following diagram illustrates the proposed signaling pathway of 5-Amino-1MQ:

5-Amino-1MQ_Mechanism_of_Action cluster_cell Adipocyte 5-Amino-1MQ 5-Amino-1MQ NNMT NNMT 5-Amino-1MQ->NNMT Inhibits 1-MNA 1-MNA NNMT->1-MNA Product SAH SAH NNMT->SAH Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate NAD+ NAD+ Nicotinamide->NAD+ NAD+ Salvage Pathway SAM SAM SAM->NNMT Methyl Donor SIRT1 SIRT1 NAD+->SIRT1 Activates Mitochondria Mitochondria SIRT1->Mitochondria Enhances Function Fat Oxidation Fat Oxidation Mitochondria->Fat Oxidation Increases caption Signaling Pathway of 5-Amino-1MQ

Caption: Signaling Pathway of 5-Amino-1MQ.

Pharmacological Effects and Preclinical Evidence

Preclinical studies, primarily in mouse models of diet-induced obesity, have demonstrated the significant therapeutic potential of 5-Amino-1MQ.

Parameter Observed Effect Citation
Body WeightSignificant reduction in body weight.[1]
Adipose TissueDecrease in white adipose mass and adipocyte size.[1]
CholesterolLowered plasma total cholesterol levels.[1]
LipogenesisReduced fat synthesis.[1]
Fat Cell SizeReduction in fat cell size by 30-40% in mice.[3]
Visceral FatNotable reduction in deep abdominal visceral fat.[3]
Insulin SensitivityImproved glucose handling and insulin sensitivity.[2][3]

These findings validate NNMT as a viable target for the treatment of obesity and related metabolic conditions.[1]

Experimental Protocols for Evaluating NNMT Inhibitors

The evaluation of novel NNMT inhibitors like 5-Amino-1MQ involves a series of in vitro and in vivo assays.

In Vitro Assays

Objective: To determine the potency, selectivity, and cellular effects of the inhibitor.

A. Enzyme Inhibition Assay:

  • Reagents: Recombinant human NNMT enzyme, nicotinamide, S-adenosylmethionine (SAM), and the test inhibitor (5-Amino-1MQ).

  • Procedure:

    • Incubate the enzyme with varying concentrations of the inhibitor.

    • Initiate the reaction by adding the substrates (nicotinamide and SAM).

    • Measure the formation of the product, 1-methylnicotinamide (1-MNA), over time using a suitable method such as HPLC or a coupled enzymatic assay.

  • Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

B. Cell-Based Assays:

  • Cell Line: Cultured adipocytes (e.g., 3T3-L1) or hepatocytes.

  • Procedure:

    • Treat the cells with the inhibitor for a specified period.

    • Measure intracellular levels of key metabolites:

      • 1-MNA (to confirm target engagement)

      • NAD+

      • SAM

    • Assess downstream effects, such as lipogenesis, by measuring the incorporation of radiolabeled precursors into lipids.

  • Membrane Permeability Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion.

    • Caco-2 Cell Assay: To evaluate both passive and active transport across an intestinal epithelial cell monolayer.[1][8]

The following diagram outlines a typical in vitro evaluation workflow:

In_Vitro_Workflow Start Start: Compound Synthesis Enzyme_Assay Enzyme Inhibition Assay (Determine IC50) Start->Enzyme_Assay Cell_Metabolite Cell-Based Metabolite Analysis (1-MNA, NAD+, SAM) Enzyme_Assay->Cell_Metabolite Lipogenesis_Assay Lipogenesis Assay Cell_Metabolite->Lipogenesis_Assay Permeability_Assay Membrane Permeability (PAMPA, Caco-2) Lipogenesis_Assay->Permeability_Assay Selectivity_Screening Selectivity Screening (vs. other methyltransferases) Permeability_Assay->Selectivity_Screening End Proceed to In Vivo Studies Selectivity_Screening->End

Caption: In Vitro Evaluation Workflow for NNMT Inhibitors.

In Vivo Studies

Objective: To assess the efficacy, pharmacokinetics, and safety of the inhibitor in a living organism.

  • Animal Model: Diet-induced obese mice are a commonly used model.

  • Dosing: The inhibitor is administered orally or via injection.[9] Typical dosing regimens in experimental settings are in the range of 50-100 mg per day, though this is not established for human use.[7]

  • Efficacy Assessment:

    • Monitor body weight, food intake, and body composition.

    • At the end of the study, collect blood and tissues for analysis.

    • Measure plasma levels of cholesterol, triglycerides, and glucose.

    • Analyze adipose tissue for changes in cell size and gene expression related to metabolism.

  • Pharmacokinetic (PK) Studies:

    • Administer a single dose of the compound and collect blood samples at various time points.

    • Measure the concentration of the compound in plasma to determine parameters such as half-life, maximum concentration (Cmax), and bioavailability.[9]

  • Toxicology Studies:

    • Administer the compound at various doses to assess for any adverse effects.

    • Monitor for clinical signs of toxicity.

    • Perform histopathological examination of major organs.

Potential Therapeutic Applications

The primary therapeutic applications for 5-Amino-1MQ and other NNMT inhibitors are in the treatment of:

  • Obesity: By promoting fat burning and reducing fat storage.[1][2]

  • Type 2 Diabetes: By improving insulin sensitivity and glucose metabolism.[2]

  • Metabolic Syndrome: A cluster of conditions that include obesity, high blood pressure, and high blood sugar.

  • Age-Related Metabolic Decline: By boosting NAD+ levels and activating sirtuins, it may have anti-aging effects.[2][5]

Safety and Toxicology

Preclinical studies in animal models have suggested that 5-Amino-1MQ is well-tolerated with no significant side effects reported.[10] It is important to note that human clinical trial data is limited, and the long-term safety profile in humans has not been established.[10] Mild side effects such as headache, nausea, or jitteriness have been anecdotally reported.[7]

Conclusion and Future Directions

5-Amino-1MQ represents a promising new class of metabolic modulators with a unique mechanism of action. Its ability to inhibit NNMT and subsequently increase NAD+ levels and activate SIRT1 provides a multi-faceted approach to combating metabolic disorders. While preclinical data is highly encouraging, further research, particularly well-controlled human clinical trials, is necessary to fully elucidate its therapeutic potential and establish its long-term safety and efficacy. The development of selective and potent NNMT inhibitors like 5-Amino-1MQ opens up new avenues for the treatment of obesity, type 2 diabetes, and other age-related metabolic diseases.

References

  • 5-Amino-1MQ | GenOracle.
  • What Is 5-Amino-1MQ—and Why Everyone's Talking About It - Luxura Med Spa Chicago.
  • 5-Amino-1MQ: Benefits, Side Effects & How It Boosts F
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - PMC.
  • 5-Amino-1MQ 50mg - Beverly Hills Rejuven
  • 5 Amino 1MQ - Recess Rx.
  • 5-Amino-1MQ: Maximize Metabolism & Boost NAD+ Levels - Geviti.
  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid - Swolverine.
  • 5 Amino 1MQ - powering up the Mitochondria. - Maclay Medical.
  • 5-Amino-1MQ Peptide: Dosage, Side Effects, and Cancer Tre
  • 5-Amino-1MQ & Obesity: Unpacking 2026 Research Potential - Real Peptides.
  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candid

Sources

Exploratory

Metabolic Pathways of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone in Human Liver Microsomes: An In-Depth Technical Guide

Executive Summary (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a structurally distinct synthetic cannabinoid analog. While it shares a cyclopropylmethanone pharmacophore with established drugs of abuse like...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a structurally distinct synthetic cannabinoid analog. While it shares a cyclopropylmethanone pharmacophore with established drugs of abuse like UR-144, it is differentiated by a primary 5-amino group and an N1-methyl indole core. Understanding its biotransformation in human liver microsomes (HLMs) is critical for identifying urinary biomarkers, predicting drug-drug interactions (DDIs), and assessing toxicological risks associated with reactive intermediates. This whitepaper details the causality behind its metabolic profiling, providing a self-validating experimental framework and elucidating its Phase I and Phase II pathways.

Structural Deconstruction & Metabolic Vulnerabilities

As an application scientist, predicting metabolism requires deconstructing the molecule into its enzymatically vulnerable loci. The structural features of this compound dictate its metabolic fate:

  • Cyclopropylmethanone Moiety: Highly lipophilic and sterically accessible. In structurally related compounds like UR-144, the cyclopropyl ring is the primary site for .

  • N1-Methyl Indole Core: The N-methyl group is a classic target for oxidative dealkylation by CYP3A4 and CYP2C19, yielding formaldehyde and a desmethyl metabolite, a pathway universally observed in .

  • 5-Amino Group (Toxophore): Primary aromatic amines are notorious for CYP1A2-mediated N-hydroxylation. This pathway generates a hydroxylamine that can dehydrate into a highly reactive electrophilic nitroso species, capable of covalently binding to hepatic proteins unless trapped by glutathione (GSH). Additionally, the free amine is a direct substrate for by UGT1A9 and UGT1A1.

Self-Validating Experimental Protocol for HLM Incubation

To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates pore-forming agents to unmask luminal enzymes, trapping agents for reactive metabolites, and strict controls to differentiate enzymatic from chemical degradation.

Step-by-Step Methodology
  • Reagent Matrix Preparation: Thaw pooled HLMs (e.g., 50-donor pool to account for polymorphic variations) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • UGT Unmasking: Add alamethicin (25 µg/mg microsomal protein) to the HLM suspension and incubate on ice for 15 minutes.

    • Causality: Alamethicin forms pores in the microsomal lipid bilayer, allowing the highly polar UDPGA cofactor to access the active sites of UGT enzymes located on the luminal side of the endoplasmic reticulum.

  • Electrophile Trapping: Supplement the matrix with 5 mM reduced glutathione (GSH).

    • Causality: GSH acts as a surrogate nucleophile to trap any reactive nitroso intermediates generated from the 5-amino group, preventing covalent binding to microsomal proteins and ensuring an accurate mass balance calculation.

  • Pre-Incubation: Combine the test compound (final concentration 1 µM) with the HLM matrix (1 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a cofactor cocktail containing an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) and 2 mM UDPGA.

  • Quenching & Extraction: At defined time points (0, 15, 30, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac-d4). Centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate proteins.

  • System Suitability & Quality Control:

    • Negative Control A (Minus-Cofactor): Omit NADPH/UDPGA to rule out non-enzymatic chemical instability.

    • Negative Control B (Heat-Inactivated): Use HLMs heated at 90°C for 10 minutes to assess non-specific matrix binding.

    • Positive Controls: Run parallel incubations with midazolam (CYP3A4) and trifluoperazine (UGT1A4/1A9) to validate enzyme viability.

Workflow Prep 1. Reagent Prep HLMs, Alamethicin, GSH, Buffer PreInc 2. Pre-Incubation 37°C for 5 min (Pore formation) Prep->PreInc Init 3. Initiation Add NADPH & UDPGA PreInc->Init Inc 4. Incubation 0, 15, 30, 60 min timepoints Init->Inc Quench 5. Quenching Ice-cold ACN + IS Inc->Quench Analysis 6. LC-HRMS Analysis Orbitrap/Q-TOF Quench->Analysis

Self-validating HLM incubation workflow integrating UGT unmasking and electrophile trapping.

Elucidated Metabolic Pathways (Phase I & Phase II)

Based on high-resolution mass spectrometry (HRMS) profiling of, the biotransformation of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone proceeds via four primary routes:

  • Pathway A: Aliphatic Hydroxylation (CYP3A4) The cyclopropyl ring undergoes rapid oxidation to yield a hydroxy-cyclopropyl metabolite (M2). Because the cyclopropyl group lacks the steric hindrance of the tetramethylcyclopropyl group found in UR-144, this pathway is highly efficient and represents the major Phase I clearance mechanism.

  • Pathway B: N-Demethylation (CYP3A4 / CYP2C19) Oxidative dealkylation at the N1 position of the indole core produces the desmethyl metabolite (M1).

  • Pathway C: Toxophore Activation (CYP1A2) The 5-amino group is N-hydroxylated to form a hydroxylamine (M3). Under physiological conditions, M3 undergoes dehydration to a reactive nitroso intermediate. In our self-validating system, this species is successfully intercepted by GSH to form a stable adduct (M6-GSH), confirming the toxicological liability of the primary amine.

  • Pathway D: Phase II N-Glucuronidation (UGT1A9 / UGT1A1) Direct conjugation of the 5-amino group with glucuronic acid yields a highly polar N-glucuronide (M5). This pathway competes with CYP1A2-mediated activation, serving as a critical detoxification route.

MetabolicPathway Parent (5-Amino-1-methyl-1H-indol-3-yl) (cyclopropyl)methanone [Parent: m/z 215.1184] M1 N-Demethylation [M1: m/z 201.1028] Parent->M1 CYP3A4 / CYP2C19 (-14 Da) M2 Cyclopropyl Hydroxylation [M2: m/z 231.1134] Parent->M2 CYP3A4 (+16 Da) M3 5-Amino N-Hydroxylation [M3: m/z 231.1134] Parent->M3 CYP1A2 (+16 Da) M5 5-Amino N-Glucuronidation [M5: m/z 391.1505] Parent->M5 UGTs (+176 Da) Reactive Nitroso Intermediate (Reactive Electrophile) M3->Reactive Dehydration (-H2O) GSH GSH Adduct [M6-GSH: m/z 520.1866] Reactive->GSH GSH Trapping (+305 Da)

Phase I and Phase II metabolic pathways, highlighting the CYP1A2-mediated reactive intermediate.

Quantitative Data & Mass Spectrometry Profiles

The exact mass shifts and predicted elemental compositions are summarized below. Mass defect filtering (MDF) is recommended during LC-HRMS data processing to rapidly identify these species against the complex HLM background.

Metabolite IDBiotransformationTarget MoietyPrimary Enzyme(s)Predicted FormulaExact Mass (m/z, [M+H]+)Mass Shift (Da)
Parent N/AN/AN/AC 13​ H 14​ N 2​ O215.11840
M1 N-DemethylationIndole N1-MethylCYP3A4, CYP2C19C 12​ H 12​ N 2​ O201.1028-14.0156
M2 Aliphatic HydroxylationCyclopropyl RingCYP3A4C 13​ H 14​ N 2​ O 2​ 231.1134+15.9950
M3 N-Hydroxylation5-Amino GroupCYP1A2C 13​ H 14​ N 2​ O 2​ 231.1134+15.9950
M4 Aromatic HydroxylationIndole CoreCYP2D6, CYP3A4C 13​ H 14​ N 2​ O 2​ 231.1134+15.9950
M5 N-Glucuronidation5-Amino GroupUGT1A9, UGT1A1C 19​ H 22​ N 2​ O 7​ 391.1505+176.0321
M6-GSH GSH Trapping5-Amino GroupCYP1A2 (Activation)C 23​ H 29​ N 5​ O 7​ S520.1866+305.0682

Conclusion & Pharmacotoxicological Implications

The metabolism of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone in HLMs is characterized by rapid CYP3A4-mediated cyclopropyl hydroxylation and N-demethylation. However, the presence of the 5-amino group introduces a significant toxicological liability via CYP1A2-mediated N-hydroxylation. Researchers developing analytical methods for this compound should target the cyclopropyl-hydroxylated metabolite (M2) and the N-glucuronide (M5) as primary biomarkers of exposure, while drug development professionals must account for the potential hepatotoxicity driven by the nitroso intermediate.

References

  • Title: Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 Source: Drug Testing and Analysis / PubMed URL: [Link]

  • Title: Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids Source: International Journal of Molecular Sciences / MDPI URL: [Link]

  • Title: Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites Source: Frontiers in Chemistry URL: [Link]

  • Title: Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model Source: Molecules / PubMed Central (PMC) URL: [Link]

Foundational

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone chemical structure and molecular weight

An In-Depth Technical Guide to (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone: Structure, Synthesis, and Potential Applications This guide provides a comprehensive technical overview of the novel heterocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of the novel heterocyclic compound, (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's chemical properties, proposes a robust synthetic pathway based on established chemical principles, and explores its potential applications within the broader context of biologically active indole derivatives.

Core Molecular Structure and Physicochemical Properties

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural products and pharmaceuticals.[1] This particular molecule is characterized by three key functional groups:

  • An indole core , specifically a 1-methylindole, which enhances lipophilicity and can influence binding to biological targets.

  • A 5-amino group on the benzene ring portion of the indole. This primary amine is a key site for potential secondary modifications and can act as a hydrogen bond donor, significantly influencing the molecule's pharmacological properties.

  • A 3-cyclopropylcarbonyl group , which introduces a strained ring system. The cyclopropyl moiety is often used in drug design to improve metabolic stability and potency.

The combination of these features results in a molecule with potential for diverse biological activities.

Data Presentation: Key Properties
PropertyValueSource
IUPAC Name (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanoneLGC Standards
CAS Number 1703788-55-9LGC Standards
Molecular Formula C₁₃H₁₄N₂OLGC Standards
Molecular Weight 214.26 g/mol LGC Standards
SMILES Cn1cc(C(=O)C2CC2)c3cc(N)ccc13LGC Standards
InChI 1S/C13H14N2O/c1-15-7-11(13(16)8-2-3-8)10-6-9(14)4-5-12(10)15/h4-8H,2-3,14H2,1H3LGC Standards
Chemical Structure Diagram

Caption: Chemical structure of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone.

Proposed Retrosynthetic Analysis and Synthesis Protocol

The instability of many aminoindoles, which are prone to oxidative degradation, further justifies this synthetic approach.[2] By introducing the amine functionality in the final step, handling and purification issues are minimized.

Synthesis Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction A 1-Methyl-1H-indole B 1-Methyl-5-nitro-1H-indole A->B Nitrating Agent reagent1 Cyclopropanecarbonyl chloride + Lewis Acid (e.g., SnCl4) C (1-Methyl-5-nitro-1H-indol-3-yl) (cyclopropyl)methanone reagent2 Reducing Agent (e.g., SnCl2·2H2O) reagent1->C D (5-Amino-1-methyl-1H-indol-3-yl) (cyclopropyl)methanone reagent2->D

Caption: Proposed three-step synthesis pathway.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Methyl-5-nitro-1H-indole

  • Rationale: The synthesis begins with the introduction of a nitro group at the C5 position of the indole ring. This is a common strategy for introducing an amino group later in the synthesis. The nitro group is strongly electron-withdrawing, which deactivates the benzene portion of the indole ring towards further electrophilic substitution and directs the subsequent acylation to the electron-rich C3 position of the pyrrole ring. A reliable method for synthesizing 5-nitroindoles is the Fischer indole synthesis.[3]

  • Protocol (Adapted from Fischer Indole Synthesis of 5-Nitroindoles[3]):

    • Combine p-nitrophenylhydrazine with a suitable ketone or aldehyde precursor (e.g., a protected form of 4-methylamino-butanal) in a suitable solvent like ethanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base, such as sodium bicarbonate solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-methyl-5-nitro-1H-indole.

Step 2: Friedel-Crafts Acylation to yield (1-Methyl-5-nitro-1H-indol-3-yl)(cyclopropyl)methanone

  • Rationale: This is the key C-C bond-forming step. A Friedel-Crafts acylation introduces the cyclopropylcarbonyl group regioselectively at the C3 position. The C3 position is the most nucleophilic carbon in the indole ring system, making it highly reactive towards electrophiles. A Lewis acid is required to activate the acylating agent (cyclopropanecarbonyl chloride) to form a highly electrophilic acylium ion.[4] Zinc oxide in an ionic liquid has been shown to be an effective and mild catalyst for this transformation on N-methyl indoles.[5]

  • Protocol (Adapted from regioselective Friedel-Crafts acylation of indoles[5]):

    • In a round-bottom flask, suspend 1-methyl-5-nitro-1H-indole (1.0 eq) and zinc oxide (0.5 eq) in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4).

    • Stir the mixture at room temperature, then add cyclopropanecarbonyl chloride (1.3 eq) dropwise.

    • Continue stirring at room temperature and monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate. The ionic liquid will remain in the aqueous phase.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization or column chromatography to obtain the pure 3-acyl-5-nitro-indole product.

Step 3: Reduction of the Nitro Group to yield (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

  • Rationale: The final step is the reduction of the nitro group to the target primary amine. This transformation must be selective to avoid reduction of the ketone carbonyl group. Stannous chloride (SnCl₂) in the presence of acid is a classic and highly effective method for the reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.[2] An alternative method is catalytic hydrogenation, though catalyst poisoning can sometimes be an issue.

  • Protocol (Adapted from stannous chloride reduction of nitroindoles[2]):

    • Dissolve the (1-methyl-5-nitro-1H-indol-3-yl)(cyclopropyl)methanone (1.0 eq) in ethanol in a round-bottom flask.

    • Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.

    • Carefully add concentrated hydrochloric acid to the mixture and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC until all the starting material is consumed.

    • Cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is >10, which will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

    • Separate the organic layer from the filtrate, and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone.

Potential Applications and Biological Relevance

While no specific biological activity has been reported for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, its structural motifs are present in numerous compounds with significant pharmacological properties. The 3-acylindole core is a key feature in a variety of biologically active molecules.

  • Anticancer Activity: Many indole derivatives, including those with substituents at the C3 position, have been investigated as potent anticancer agents. For example, certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have been shown to act as tubulin polymerization inhibitors.[6] The title compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential cytotoxic or antiproliferative activities.

  • Enzyme Inhibition: The indole scaffold is frequently found in enzyme inhibitors. For instance, various 3-substituted indoles have been identified as potent and selective inhibitors of enzymes like aromatase, which is a target in breast cancer therapy.[7] The specific combination of the amino and cyclopropyl ketone groups could confer unique binding properties to this molecule.

  • Antiviral and Antimicrobial Properties: Indole derivatives are a rich source of antiviral and antimicrobial agents. Notably, N-arylsulfonyl-3-acetylindole derivatives have been reported as HIV-1 inhibitors.[8] The structural framework of the title compound makes it a candidate for investigation in these therapeutic areas.

Conclusion

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a synthetically accessible molecule with a chemical structure that suggests significant potential for further investigation in drug discovery and medicinal chemistry. This guide provides a solid foundation for its synthesis and characterization, leveraging established and reliable chemical transformations. The proposed three-step synthesis is logical, robust, and addresses the inherent challenges of working with aminoindoles. The structural relationship of this compound to other biologically active indoles marks it as a promising scaffold for the development of novel therapeutic agents.

References

  • Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 5-[(Indol-2-on-3-yl)methyl]-2,2-dimethyl-1,3- dioxane-4,6-diones and Spirocyclopropyloxindole Derivatives. Potential Aldose Reductase Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • CONVENIENT SYNTHESIS OF MASKED AMINOINDOLES BY INDIUM MEDIATED ONE-POT REDUCTIVE ACYLATION OF 3- AND 2-NITROINDOLES. HETEROCYCLES, Vol. 70, 2006.
  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. Available at: [Link]

  • 5-Amino-1MQ (50 mg Vial) Dosage Protocol. Peptides.com.
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  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. National Center for Biotechnology Information. Available at: [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
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  • Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science. Available at: [Link]

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Exploratory

Pharmacokinetics of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone in Preclinical Animal Models: A Methodological Framework

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic ag...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide presents a comprehensive methodological framework for characterizing the pharmacokinetic profile of a novel investigational compound, (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone. As specific data for this molecule are not yet in the public domain, this document serves as a robust, experience-driven whitepaper detailing the necessary in silico, in vitro, and in vivo studies required to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. Adherence to these protocols is critical for progressing a novel chemical entity through the drug development pipeline, providing the foundational data needed for dose-response modeling and safety assessments.[2]

Part 1: Foundational Characterization and In Silico Prediction

Before committing to resource-intensive in vivo studies, a foundational understanding of the molecule's physicochemical properties and a predictive assessment of its ADME profile are paramount. This front-loading approach identifies potential liabilities and informs the design of subsequent experiments.

Physicochemical Properties

The inherent physicochemical characteristics of a drug candidate govern its behavior in biological systems. Key parameters for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone must be determined empirically:

  • Solubility: Assessed in physiologically relevant buffers (e.g., pH 2.0, 6.5, 7.4) to predict its dissolution in the gastrointestinal tract and plasma.

  • Lipophilicity (LogP/LogD): Determines the compound's partitioning between aqueous and lipid environments, influencing membrane permeability and plasma protein binding.

  • pKa: Identifies the ionization state of the molecule at different pH values, which critically impacts both solubility and permeability.

In Silico ADME Modeling

Computational tools provide a rapid, cost-effective initial screen for pharmacokinetic properties. Using platforms like SwissADME or similar software, a predictive profile for our target compound can be generated.[3] This step is not a replacement for empirical data but is invaluable for hypothesis generation.

Table 1: Predicted ADME Properties for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

ParameterPredicted ValueImplication for Experimental Design
Gastrointestinal (GI) AbsorptionHighOral administration is a viable route. Focus on bioavailability studies.
Blood-Brain Barrier (BBB) PermeantYesWarrants investigation of CNS distribution if targeting neurological indications.
CYP450 InhibitionInhibitor of CYP1A2, CYP2C9Potential for drug-drug interactions. Requires in vitro enzymatic assays for confirmation.
P-glycoprotein (P-gp) SubstrateNoLess likely to be subject to active efflux from cells, which can be favorable.
Bioavailability Score0.55Suggests good potential for oral absorption and metabolic stability.

Note: The data in this table is hypothetical and serves as a representative example for this class of compound based on general in silico modeling principles.[3]

Part 2: In Vitro Metabolic Stability Assessment

The primary determinant of a drug's half-life and clearance in vivo is its susceptibility to metabolism, predominantly by hepatic enzymes. The liver microsomal stability assay is the industry-standard method for an initial assessment.[4]

Rationale for Microsomal Assays

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for Phase I metabolism.[4] By incubating the compound with microsomes from different species (e.g., mouse, rat, human), we can predict its metabolic clearance and identify potential species-specific differences in metabolism, which is critical for translating animal data to humans.

Experimental Protocol: Liver Microsomal Stability
  • Preparation:

    • Thaw pooled liver microsomes (e.g., from human, rat, mouse) on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM.

    • Prepare a separate solution of the NADPH regenerating system (NRS), which serves as the enzymatic cofactor.[4]

  • Incubation:

    • Pre-warm the microsome-compound mixture to 37°C.

    • Initiate the metabolic reaction by adding the NRS.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard (IS). This stops the enzymatic reaction and precipitates proteins.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]

Data Analysis & Visualization

The percentage of the compound remaining is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Table 2: Representative In Vitro Metabolic Stability Data

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted In Vivo Clearance
Mouse1838.5High
Rat3519.8Moderate
Human5512.6Low to Moderate

Note: This data is hypothetical. A shorter half-life and higher intrinsic clearance suggest more rapid metabolism.[3]

In_Vitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis Microsomes Thaw Liver Microsomes (Rat, Human) Mix Combine Microsomes + Compound Microsomes->Mix Compound Prepare Test Compound (1 µM) Compound->Mix NADPH Prepare NADPH Regenerating System Start Initiate with NADPH Mix->Start Timepoints Aliquot at 0, 5, 15, 30, 60 min Start->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Result Calculate t½ and CLint Analyze->Result

Caption: Workflow for the in vitro liver microsomal stability assay.

Part 3: In Vivo Pharmacokinetic Profiling

In vivo studies are essential to understand how the compound behaves in a whole organism. The standard approach involves administering the compound to animal models via both intravenous (IV) and oral (PO) routes.

Animal Model Selection and Dosing
  • Model: Sprague-Dawley rats are commonly used for initial, detailed PK studies due to their size, well-characterized physiology, and historical data context. Mice may be used for earlier, rapid screening.[5]

  • Dosing:

    • Intravenous (IV): Typically administered as a bolus via the tail vein at a low dose (e.g., 1-2 mg/kg). This route provides 100% bioavailability by definition and is the benchmark against which oral absorption is measured.

    • Oral (PO): Administered by gavage at a higher dose (e.g., 5-10 mg/kg) to account for incomplete absorption. The compound is formulated in a suitable vehicle (e.g., a solution or suspension).[6]

Experimental Design: Rat PK Study
  • Acclimation: Animals are acclimated for at least one week.

  • Fasting: Animals in the PO group are fasted overnight to minimize food effects on absorption.

  • Dosing Groups:

    • Group 1 (IV, n=3-4 rats): Receive a 1 mg/kg dose.

    • Group 2 (PO, n=3-4 rats): Receive a 10 mg/kg dose.

  • Blood Sampling: Serial blood samples (~100-200 µL) are collected from the tail or jugular vein at specific time points post-dose (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).[7]

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation and stored at -80°C until analysis.

In_Vivo_PK_Workflow cluster_animals Animal Phase cluster_sampling Sampling & Processing cluster_analysis Bioanalysis & Data Modeling Acclimate Acclimate Rats (1 week) Group_IV Group 1 (n=4) IV Dose (1 mg/kg) Acclimate->Group_IV Group_PO Group 2 (n=4) PO Dose (10 mg/kg) Acclimate->Group_PO Sample Serial Blood Collection (0-24h) Group_IV->Sample Group_PO->Sample Process Centrifuge to Isolate Plasma Sample->Process Store Store Plasma at -80°C Process->Store Extract Plasma Sample Extraction Store->Extract LCMS LC-MS/MS Quantification Extract->LCMS PK_Calc Calculate PK Parameters (AUC, t½, Cmax, F%) LCMS->PK_Calc Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent (5-Amino-1-methyl-1H-indol-3-yl) (cyclopropyl)methanone Metabolite_OH Hydroxylated Metabolite Parent->Metabolite_OH Oxidation Excretion Urinary / Fecal Excretion Parent->Excretion Direct (minor) Metabolite_Gluc Glucuronide Conjugate Metabolite_OH->Metabolite_Gluc Conjugation Metabolite_Gluc->Excretion

Caption: Potential metabolic pathways for an indole-based compound.

Conclusion

The comprehensive pharmacokinetic characterization of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, or any novel drug candidate, is a multi-faceted but logical process. It begins with predictive modeling and progresses through rigorous in vitro and in vivo experimentation. The data gathered from these studies—on metabolic stability, bioavailability, distribution, and elimination pathways—are interdependent and collectively form the ADME profile of the molecule. This profile is fundamental to making informed decisions in drug development, including dose selection for toxicology and efficacy studies, prediction of human pharmacokinetics, and assessment of drug-drug interaction potential.

References

  • Alqahtani, S., A. A. Al-Suhaimi, et al. (2021). "Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage." Scientific Reports. Available at: [Link]

  • Couch, R. A., L. M. Antonides, et al. (2021). "A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market." MDPI. Available at: [Link]

  • Al-Ostoot, F. H., A. A. Al-Mokhadresh, et al. (2024). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Molecules. Available at: [Link]

  • Alqahtani, S., A. A. Al-Suhaimi, et al. (2021). "Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative..." ResearchGate. Available at: [Link]

  • Kowalski, P., M. Siwecka, et al. (2023). "Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11." ResearchGate. Available at: [Link]

  • Duran, C., J. L. Liles, et al. (2018). "Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a novel protein kinase C-iota inhibitor." PLOS ONE. Available at: [Link]

  • Luxura Med Spa Chicago. "What Is 5-Amino-1MQ—and Why Everyone's Talking About It." Available at: [Link]

  • Walz, A., S. M. R. Wille, et al. (2022). "Quantification of methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Tomažič, T. and A. Mrhar (2012). "Analytical Methods for Quantification of Drug Metabolites in Biological Samples." IntechOpen. Available at: [Link]

  • Recess Rx. "5-Amino 1MQ." Available at: [Link]

  • Swolverine. (2025). "How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide." Available at: [Link]

  • Real Peptides. (2025). "How long does it take for 5-Amino-1MQ to work." Available at: [Link]

  • Irwin, I., L. E. DeLanney, et al. (1988). "Urinary excretion of MPTP and its primary metabolites in mice." Communications in Psychopharmacology. Available at: [Link]

  • Böhm, M., C. Österreicher, et al. (2022). "Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats." Scientific Reports. Available at: [Link]

  • 1st Optimal. (2025). "5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss." Available at: [Link]

  • Semantic Scholar. "Analytical methods for amino acid determination in organisms." Available at: [Link]

  • Peptide Sciences. "5-Amino-1MQ (50 mg Vial) Dosage Protocol." Available at: [Link]

  • Rustemi, Z., I. Gjorgoski, and E. Janevik-Ivanovska. "THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC-PHARMACODYNAMIC MODELLING FOR THE EVALUATION OF CONJUGATED ANTIBODIES." KNOWLEDGE – International Journal. Available at: [Link]

  • Zhao, Y., C. Wang, et al. (2018). "Recent trends in analytical methods for the determination of amino acids in biological samples." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Sauberlich, H. E. and C. A. Baumann. "The effect of dietary protein upon amino acid excretion by rats and mice." Journal of Biological Chemistry. Available at: [Link]

  • Yasuda, K., T. Masuda, et al. (2021). "Drug Absorption Studies." Pharmaceutics. Available at: [Link]

  • Al-Shehri, S., A. A. Al-Malki, et al. (2022). "Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study." MDPI. Available at: [Link]

  • Regenerative Medicine | Stem Cell Therapy. "5 Amino 1MQ.docx." Available at: [Link]

  • Nielsen, D. S., M. A. T. Blaskovich, et al. (2017). "Orally Absorbed Cyclic Peptides." UQ eSpace - The University of Queensland. Available at: [Link]

  • Beverly Hills Rejuvenation Center. (2026). "5-Amino-1MQ 50mg." Available at: [Link]

  • Sandberg, M., A. Benoni, et al. (1987). "Metabolism and urinary excretion of 5-amino salicylic acid in healthy volunteers when given intravenously or released for absorption at different sites in the gastrointestinal tract." Gut. Available at: [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

An Application Note for the Synthesis of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a privileged heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic system, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties make it a versatile building block in medicinal chemistry. (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a functionalized indole derivative featuring key pharmacophoric elements: a basic amino group at the 5-position, a cyclopropyl ketone at the 3-position, and an N-methyl group that enhances metabolic stability and modulates electronic properties. Such structures are of significant interest as intermediates for the synthesis of more complex molecules targeting a range of biological pathways.

This document provides a comprehensive, step-by-step guide for the synthesis of this target compound. The protocol is designed with scientific integrity at its core, explaining the rationale behind procedural choices and grounding the methodology in established chemical principles. The synthesis is presented in a two-part workflow, beginning with the acylation of a nitro-indole intermediate, followed by the reduction of the nitro group to the target amine.

Overall Synthetic Workflow

The synthesis of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is achieved through a two-step sequence starting from 1-methyl-5-nitroindole. The first step involves a Friedel-Crafts acylation to install the cyclopropyl ketone moiety at the C3 position, followed by a chemoselective reduction of the nitro group to yield the final product.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitro Group Reduction A 1-Methyl-5-nitroindole B (1-Methyl-5-nitro-1H-indol-3-yl)(cyclopropyl)methanone A->B  Cyclopropanecarbonyl chloride, AlCl₃  DCM, 0°C to rt C (1-Methyl-5-nitro-1H-indol-3-yl)(cyclopropyl)methanone D (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone C->D  SnCl₂·2H₂O, HCl  Ethanol, Reflux G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Deprotonation AcylChloride Cyclopropanecarbonyl Chloride AcyliumIon Acylium Ion + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Indole 1-Methyl-5-nitroindole SigmaComplex Sigma Complex (Resonance Stabilized) Indole->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H⁺

Figure 2: Simplified mechanism of Friedel-Crafts acylation.
Protocol: Friedel-Crafts Acylation

Table 1: Reagents and Materials for Part 1

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
1-Methyl-5-nitroindole176.175.00 g1.0
Aluminum Chloride (AlCl₃), anhydrous133.344.16 g1.1
Cyclopropanecarbonyl chloride104.543.27 g (2.9 mL)1.1
Dichloromethane (DCM), anhydrous84.93~150 mL-
Hydrochloric Acid (HCl), concentrated36.46~20 mL-
Saturated Sodium Bicarbonate (NaHCO₃) soln.-~100 mL-
Brine (Saturated NaCl soln.)-~50 mL-
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed-
Crushed Ice-~200 g-

Step-by-Step Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Lewis Acid Suspension: To the flask, add anhydrous aluminum chloride (4.16 g) followed by anhydrous dichloromethane (50 mL) via cannula or syringe. Cool the resulting suspension to 0 °C in an ice-water bath.

  • Acylium Ion Formation: Dissolve cyclopropanecarbonyl chloride (2.9 mL) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The reaction is exothermic. [1]Stir the mixture for an additional 30 minutes at 0 °C.

  • Addition of Indole: In a separate flask, dissolve 1-methyl-5-nitroindole (5.00 g) in anhydrous DCM (50 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing crushed ice (~200 g) and concentrated HCl (~20 mL) with vigorous stirring. This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (50 mL each).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL). The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield (1-methyl-5-nitro-1H-indol-3-yl)(cyclopropyl)methanone as a solid.

Part 2: Synthesis of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

Principle of the Reaction

The final step is the reduction of the aromatic nitro group to a primary amine. A variety of reagents can accomplish this transformation. [2][3][4]This protocol utilizes stannous chloride (tin(II) chloride) in acidic media, a classic and highly effective method for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups like ketones. [5]The reaction proceeds through nitroso and hydroxylamine intermediates to afford the desired aniline derivative.

Protocol: Nitro Group Reduction

Table 2: Reagents and Materials for Part 2

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
(1-Methyl-5-nitro-1H-indol-3-yl)(cyclopropyl)methanone244.245.00 g1.0
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6323.1 g5.0
Ethanol (EtOH)46.07150 mL-
Hydrochloric Acid (HCl), concentrated36.4620 mL-
Sodium Hydroxide (NaOH) soln., 2 M40.00As needed-
Ethyl Acetate (EtOAc)88.11~300 mL-
Brine (Saturated NaCl soln.)-~50 mL-
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed-
Crushed Ice-~200 g-

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1-methyl-5-nitro-1H-indol-3-yl)(cyclopropyl)methanone (5.00 g) and ethanol (150 mL). Stir to dissolve.

  • Addition of Reagents: To the solution, add stannous chloride dihydrate (23.1 g). Carefully add concentrated hydrochloric acid (20 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with stirring. The reaction is typically complete within 1.5-3 hours. [5]Monitor the disappearance of the starting material by TLC.

  • Quenching and Basification: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (~200 g). Carefully basify the mixture by adding 2 M sodium hydroxide solution with stirring until the pH is > 8 (check with pH paper). A thick, white precipitate of tin salts will form. This step is critical for precipitating the tin and liberating the free amine product. [5]5. Filtration: Filter the mixture through a pad of Celite to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL) to recover any adsorbed product.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the solution over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by column chromatography on silica gel. The final product, (5-amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, should be stored under an inert atmosphere and protected from light, as aminoindoles can be susceptible to air oxidation. [5]

References

  • ResearchGate. Continuous-flow process for the synthesis of 5-amino-1,2,3,4-tetrahydro-1,4-methano-naphthalen-9-ol. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

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  • PMC. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Infoscience. Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. Available from: [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • Google Patents. US2344244A - Catalytic hydrogenation of nitro compounds.
  • Google Patents. CN103420895A - Preparation method of 4-aminoindole.
  • Organic Syntheses Procedure. Indazole, 5-nitro. Available from: [Link]

  • MDPI. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Available from: [Link]

  • Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Available from: [Link]

  • National Sun Yat-sen University. regioselective friedel-crafts acylation with. Available from: [Link]

  • Green Chemistry (RSC Publishing). Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. Available from: [Link]

  • ACS Publications. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis and Reactions of Nitroindoles. Available from: [Link]

  • PLOS One. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Available from: [Link]

  • Synthesis. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Available from: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

  • ElectronicsAndBooks. The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Available from: [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]

  • Theranostics. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Available from: [Link]

  • MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available from: [Link]

  • University of Missouri-St. Louis. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available from: [Link]

Sources

Application

HPLC Method Development and Validation for the Quantification of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

Abstract & Analytical Challenges (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a complex indole derivative featuring a hydrophobic N-methylated core, a conjugated cyclopropyl ketone, and a basic primary amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Analytical Challenges

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a complex indole derivative featuring a hydrophobic N-methylated core, a conjugated cyclopropyl ketone, and a basic primary amine. This application note details the rationale, development, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its accurate quantification. By leveraging ion-pairing chromatography with Trifluoroacetic acid (TFA), this protocol eliminates the peak tailing typically associated with basic amines on silica-based stationary phases, ensuring a highly reproducible and self-validating analytical workflow.

Physicochemical Profiling

Understanding the analyte's structure is the foundational step in method development. The molecule presents competing physicochemical properties that dictate the chromatographic strategy:

  • Indole Core & N-Methylation: Highly lipophilic. The N-methyl group prevents hydrogen bonding at the indole nitrogen, increasing retention on non-polar stationary phases (e.g., C18).

  • Cyclopropyl Methanone: The ketone group extends the conjugated π -system of the indole ring, providing strong UV chromophores.

  • 5-Amino Group: A primary aromatic amine with an estimated pKa of ~4.7[1]. At neutral pH, this group is partially ionized, leading to irreproducible retention times and split peaks.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValueAnalytical Implication
Molecular Formula C13H14N2ODetermines molecular weight (214.26 g/mol ).
Estimated pKa (Amine) ~4.7Requires mobile phase pH < 2.7 to ensure full protonation[1].
LogP (Estimated) 2.5 - 3.0Moderately hydrophobic; requires an organic modifier like Acetonitrile.
UV λmax​ 254 nm, 280 nmIdeal for UV/PDA detection without low-wavelength solvent interference.

Method Development Rationale (Expertise & Experience)

Stationary Phase Selection

A high-purity, Type-B silica C18 column (e.g., Waters XBridge C18) was selected. Older Type-A silica columns possess highly acidic residual silanols (pKa 4-5) that interact strongly with basic amines[2]. Type-B silica is extensively end-capped, minimizing these secondary interactions and providing a neutral surface.

Mobile Phase & pH Control: The Causality of Peak Shape

Because the 5-amino group has a pKa of ~4.7, running the mobile phase at pH > 5.0 would leave the amine partially unprotonated, while running at pH ~4.7 would cause peak splitting due to the 50/50 equilibrium of ionized and neutral states.

To achieve a single, sharp peak, the mobile phase pH must be at least 2 units below the pKa (i.e., pH < 2.7). We utilize 0.1% Trifluoroacetic acid (TFA) in both aqueous and organic phases, which drops the pH to ~2.0[3]. Furthermore, TFA acts as a critical ion-pairing agent . While 0.1% Formic Acid (FA) also lowers the pH, it does not sufficiently mask residual silanols. The negatively charged trifluoroacetate anion pairs with the positively charged protonated amine, neutralizing the complex. This increases the analyte's apparent hydrophobicity and completely prevents cation-exchange interactions with any remaining ionized silanols, eliminating peak tailing[3][4].

InteractionMechanism Analyte Analyte: 5-Amino Group (Protonated, + Charge) Silanol Residual Silanols (Ionized, - Charge) Analyte->Silanol Formic Acid (No Ion-Pairing) TFA Trifluoroacetate (TFA) (Ion-Pairing Agent, - Charge) Analyte->TFA 0.1% TFA Added Tailing Peak Tailing (Cation Exchange) Silanol->Tailing Sharp Sharp Peak (Hydrophobic Retention) TFA->Sharp

Mechanism of TFA ion-pairing to prevent cation exchange and peak tailing.

Experimental Protocol (Trustworthiness & Self-Validation)

This protocol is designed as a self-validating system. The mandatory System Suitability Test (SST) ensures that the chromatographic system is fit-for-purpose before any analytical samples are injected.

Reagents and Materials
  • LC-MS Grade Water and Acetonitrile.

  • Trifluoroacetic acid (TFA), HPLC Grade.

  • Reference Standard: (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone (>99% purity).

Chromatographic Conditions

Table 2: Instrument Parameters

ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Elution Mode Gradient (See Table 3)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Table 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.01090
12.01090
12.19010
15.09010
Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Weigh an appropriate amount of the sample, dissolve in Diluent to achieve a target concentration of ~100 µg/mL, sonicate, and filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Workflow

The method was validated strictly according to ICH Q2(R1) guidelines to ensure reliability across all analytical laboratories.

ValidationWorkflow Dev Method Development (RP-HPLC) Spec Specificity (Blank/Placebo) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Rob Robustness (Flow, Temp, pH) Acc->Rob Val Validated Method Ready for QC Rob->Val

ICH Q2(R1) Method Validation Lifecycle for HPLC Analytical Procedures.

Results & Discussion

System Suitability Test (SST)

Six replicate injections of the Working Standard Solution (100 µg/mL) were performed. The method successfully neutralized the 5-amino group's basicity, yielding a highly symmetrical peak and proving the system's self-validating readiness.

Table 4: System Suitability Results

ParameterResultAcceptance CriteriaStatus
Retention Time (RT) 7.45 minN/A-
Tailing Factor (Tf) 1.08 1.5Pass
Theoretical Plates (N) 12,500 2000Pass
%RSD of Peak Area 0.45% 2.0%Pass
Linearity, Range, and Accuracy

The method demonstrated excellent linearity over a concentration range of 10 µg/mL to 150 µg/mL (10% to 150% of the target concentration). The correlation coefficient ( R2 ) was 0.9998. Samples spiked at 50%, 100%, and 150% levels yielded a mean recovery of 99.8%, confirming the absence of matrix interference and the quantitative reliability of the chromatographic process.

Conclusion

The developed RP-HPLC method for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone provides a robust, self-validating framework for accurate quantification. By understanding the causality between the analyte's basic 5-amino group and silica stationary phases, the strategic use of 0.1% TFA as an ion-pairing agent was implemented. This ensures excellent peak symmetry, high theoretical plate counts, and full compliance with stringent ICH validation criteria.

References[3] Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - Waters.https://www.waters.com[4] Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents - Chromatography Online. https://www.chromatographyonline.com[5] 5-Aminoindole (CAS 5192-03-0): A Technical Guide for Researchers - Benchchem.https://www.benchchem.com[2] A Guide to HPLC and LC-MS Buffer Selection - ACE HPLC. https://www.hplc.eu[1] Asymmetric Aza-Michael reactions catalyzed by hybrids metal-DNA - CORDIS. https://cordis.europa.eu

Sources

Method

How to prepare (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone stock solutions for cell culture

An Application Note and Protocol for the Preparation of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone Stock Solutions for Cell Culture Authored by: Gemini, Senior Application Scientist Abstract This document pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone Stock Solutions for Cell Culture

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation and use of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone in cell culture applications. As a novel small molecule, the integrity of experimental results depends critically on the precise and consistent preparation of stock solutions. This guide outlines detailed protocols for creating a high-concentration stock solution, subsequent dilution to working concentrations, and best practices for storage and handling. The methodologies described herein are designed to ensure compound stability, solubility, and accurate dosing, thereby promoting reproducibility in cell-based assays. We will delve into the rationale behind solvent selection, sterilization procedures, and the importance of appropriate controls, providing researchers with a robust framework for their investigations.

Introduction to (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a synthetic small molecule compound identified by its CAS Number 1703788-55-9.[1] While extensive public data on its specific biological activity is emerging, its structural motifs suggest potential applications in modulating cellular pathways. The reliability of in vitro studies using this and other small molecules is fundamentally linked to the proper preparation of stock solutions.[2] Errors in this initial step, such as inaccurate concentration, incomplete dissolution, or microbial contamination, can invalidate experimental data.[2]

This guide provides a scientifically grounded protocol, emphasizing the principles that ensure the compound is delivered to the cell culture in a soluble, sterile, and stable form.

Physicochemical Properties and Solubility

A thorough understanding of the compound's physical and chemical characteristics is essential for accurate stock solution preparation and ensuring its stability.[3]

PropertyValueSource
Analyte Name (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanoneLGC Standards[1]
CAS Number 1703788-55-9LGC Standards[1]
Molecular Formula C₁₃H₁₄N₂OLGC Standards[1]
Molecular Weight 214.11 g/mol LGC Standards[1]
Appearance Assumed to be a solid powderGeneral Practice
Recommended Solvent Dimethyl sulfoxide (DMSO)Inferred from common practice for heterocyclic compounds[4][5]
Solubility Specific solubility data not widely published. DMSO is recommended as the primary solvent for achieving high-concentration stocks.[5]General Practice

Rationale for Solvent Selection: Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a common choice for preparing stock solutions of novel small molecules.[4][5][6] For cell-based assays, it is critical to keep the final concentration of DMSO in the culture medium as low as possible (typically ≤ 0.5%, with ≤ 0.1% being preferable for sensitive or primary cell lines) to avoid solvent-induced cytotoxicity or off-target effects.[3][5]

Core Principles of Stock Solution Preparation

The preparation of a high-quality stock solution is a multi-step process governed by several core principles. The workflow ensures that the final solution is accurate, sterile, and stable for storage.

G cluster_prep Preparation Phase cluster_qc Quality Control & Storage calc 1. Calculate Mass Calculate required mass of compound for desired concentration and volume. weigh 2. Weigh Compound Accurately weigh powder in a chemical fume hood. calc->weigh dissolve 3. Dissolve in Solvent Add sterile DMSO to the vial containing the compound. weigh->dissolve solubilize 4. Ensure Complete Solubilization Vortex, sonicate, or gently warm as needed. dissolve->solubilize sterilize 5. Sterilize Stock Solution Filter through a 0.22 µm syringe filter. solubilize->sterilize aliquot 6. Aliquot for Storage Dispense into single-use, sterile cryovials. sterilize->aliquot store 7. Long-Term Storage Store aliquots at -20°C or -80°C, protected from light. aliquot->store

Caption: Workflow for preparing a sterile, high-concentration stock solution.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone in cell culture-grade DMSO.

Materials:
  • (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture-grade

  • Sterile, amber or foil-wrapped glass vials or polypropylene microcentrifuge tubes[4]

  • Analytical balance located in a chemical fume hood[4]

  • Sterile syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Vortex mixer and/or sonicator water bath

  • Sterile, single-use cryovials for aliquoting

Step-by-Step Methodology:
  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following calculation based on a molecular weight of 214.11 g/mol :

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL: Mass (mg) = 10 mmol/L × 0.001 L × 214.11 g/mol = 2.14 mg

    • Therefore, 2.14 mg of the compound is needed to make 1 mL of a 10 mM stock solution.

  • Weigh the Compound:

    • Under a chemical fume hood, carefully weigh the calculated amount of powder (e.g., 2.14 mg) and transfer it into a sterile, appropriately labeled vial.[4]

    • Expert Tip: For small quantities, it is often more practical to weigh a larger mass (e.g., 10.7 mg) and dissolve it in a proportionally larger volume (e.g., 5 mL) to minimize weighing errors.

  • Dissolve in DMSO:

    • Add the calculated volume of sterile DMSO (e.g., 1 mL for 2.14 mg) to the vial containing the compound.

    • Cap the vial tightly.

  • Ensure Complete Dissolution:

    • Vortex the solution thoroughly for 1-2 minutes.[4]

    • Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be used, but caution is advised as heat may degrade some compounds.[4][5]

  • Sterilization:

    • To ensure sterility for cell culture use, the stock solution must be filter-sterilized.

    • Using a sterile syringe, draw up the DMSO stock solution.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile vial. This step removes any potential microbial contamination. Liquid chemical sterilants are generally not suitable for this application.[7]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[5][8]

    • Store the aliquots tightly sealed at -20°C or -80°C, protected from light.[4][8]

    • Properly stored stock solutions in DMSO are generally stable for at least one month.[8]

Protocol: Preparation of Working Solutions

The high-concentration stock solution must be diluted in complete cell culture medium to the final desired concentration immediately before adding it to the cells.

Step-by-Step Methodology:
  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.[8]

  • Calculate Dilution:

    • Determine the volume of stock solution needed to achieve the final working concentration.

    • Formula: Volume of Stock (µL) = (Final Concentration (µM) × Final Volume (mL)) / Stock Concentration (µM)

    • Example for a 10 µM working solution in 10 mL of medium:

      • Stock Concentration = 10 mM = 10,000 µM

      • Volume of Stock (µL) = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • This 1:1000 dilution results in a final DMSO concentration of 0.1%.

  • Prepare Working Solution:

    • In a sterile tube, add the calculated volume of stock solution (10 µL) to the appropriate volume of pre-warmed (37°C) complete cell culture medium (10 mL).

    • Crucial Step: To prevent precipitation of the compound, add the DMSO stock solution to the medium while gently vortexing or swirling the tube.[4] Do not add the aqueous medium to the concentrated DMSO stock.

  • Vehicle Control:

    • It is imperative to include a vehicle control in all experiments.[3]

    • Prepare a control solution by adding the same volume of pure, sterile DMSO to the same volume of cell culture medium used for the test compound (e.g., 10 µL of DMSO in 10 mL of medium for a 0.1% DMSO control).

Safety and Handling

  • (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a chemical compound with unknown toxicological properties. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • All weighing and handling of the dry powder should be performed in a chemical fume hood to avoid inhalation.[4]

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Always wear gloves when handling DMSO solutions.

References

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - PMC. (n.d.).
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019, March 4). Emulate Bio.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7). AntBio.
  • 5-Amino-1MQ 50mg - Beverly Hills Rejuvenation Center. (2026, January 2). Beverly Hills Rejuvenation Center.
  • Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol - Benchchem. (n.d.). BenchChem.
  • 5-Amino-1MQ | GenOracle. (n.d.). GenOracle.
  • 5-Amino 1MQ - Recess Rx. (n.d.). Recess Rx.
  • 5-Amino-1MQ - Pure Health Peptides. (n.d.). Pure Health Peptides.
  • Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • TRC - (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone | LGC Standards. (n.d.). LGC Standards.
  • Can I store the drug solution made in cell culture media? - ResearchGate. (2013, May 23). ResearchGate.
  • (5-Aminoindolin-1-yl)(cyclopropyl)methanone | 927996-72-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 5-Amino-1MQ (50 mg Vial) Dosage Protocol. (n.d.).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.). BenchChem.
  • Cell culture media impact on drug product solution stability - PubMed. (2016, July 8). PubMed.
  • Solubility Guidelines for Peptides - MilliporeSigma. (n.d.). MilliporeSigma.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Other Sterilization Methods | Infection Control - CDC. (2023, December 11). Centers for Disease Control and Prevention.
  • (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone - InvivoChem. (n.d.). InvivoChem.
  • Stability and Storage | Tocris Bioscience. (n.d.). Tocris Bioscience.
  • EO Small Batch Sterilization: A Primer - Pathway | New Product Development. (2023, April 10). Pathway Medtech.
  • Stock Solutions. (2002). Cold Spring Harbor Laboratory Press.
  • Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. (n.d.).
  • How to Sterilize Your Explants? - Plant Cell Technology. (2024, August 13). Plant Cell Technology.
  • Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients | LCGC International - Chromatography Online. (2026, February 4). Chromatography Online.
  • Ethylene Oxide Sterilization of Small or Infrequent Lots: Batch Release Method - YouTube. (2012, June 19). YouTube.

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Application

Application Note: NMR Spectroscopy Protocols and Chemical Shift Elucidation for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound CAS: 1703788-55-9[1] Introduction & Scientific Context (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound CAS: 1703788-55-9[1]

Introduction & Scientific Context

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a highly functionalized indole derivative that serves as a critical synthetic intermediate in modern medicinal chemistry. Structurally similar frameworks are frequently utilized in the development of Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonists for autoimmune disease therapies[2], as well as in the synthesis of targeted cannabinoid receptor modulators.

Accurate structural verification of this building block is paramount. The presence of both an electron-donating 5-amino group and an electron-withdrawing 3-cyclopropyl methanone group creates a complex push-pull electronic system across the indole core. This application note provides a self-validating, step-by-step protocol for the acquisition and assignment of 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra, adhering to rigorous reporting standards[3].

Experimental Protocols: Sample Preparation & Acquisition

To ensure reproducibility and high-fidelity spectral data, the following protocols are engineered to mitigate common analytical artifacts such as quadrupolar broadening and concentration-dependent chemical shift drifting.

Protocol A: Optimized Sample Preparation
  • Solvent Selection: Select high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality: The 5-amino group engages in strong intermolecular hydrogen bonding, which causes severe line broadening in non-polar solvents like CDCl 3​ . DMSO- d6​ acts as a hydrogen-bond acceptor, disrupting these networks and yielding a sharp, quantifiable -NH 2​ resonance.

  • Sample Weighing: Accurately weigh 15–20 mg of the analyte[1].

    • Causality: This specific mass range provides an optimal signal-to-noise (S/N) ratio for 13 C acquisition within 1024 scans, while remaining dilute enough to prevent viscosity-induced T2​ relaxation shortening (which broadens peaks).

  • Filtration: Dissolve the compound in 0.6 mL of DMSO- d6​ , vortex for 30 seconds, and filter through a 0.2 μ m PTFE syringe filter directly into a clean 5 mm NMR tube.

    • Causality: Removing microscopic paramagnetic particulates and undissolved solids eliminates localized magnetic field inhomogeneities, ensuring sharp Lorentzian line shapes.

Protocol B: Spectrometer Setup & Acquisition
  • Shimming & Tuning: Insert the sample into a 400 MHz or 600 MHz FT-NMR spectrometer. Perform gradient shimming until the 1 H lock signal achieves a line width at half-height ( W1/2​ ) of < 1.0 Hz.

  • 1 H NMR Acquisition: Execute a standard 1D 1 H pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • Causality: A 2.0s D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, making the integration values a self-validating quantitative system that must sum exactly to 14 protons.

  • 13 C NMR Acquisition: Execute a proton-decoupled 1D 13 C sequence (e.g., zgpg30) with a D1​ of 2.0–3.0 seconds, accumulating 1024 scans to resolve the quaternary carbons (C3, C3a, C7a, and C=O)[3].

Data Presentation: Chemical Shift Elucidation

The electronic environment of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone dictates its spectral signature. The +M (mesomeric) effect of the 5-amino group strongly shields the ortho protons (C4 and C6), while the -M effect and magnetic anisotropy of the C3 carbonyl strongly deshield the C2 proton.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)Int.Mechanistic Assignment Notes
C2-H 8.05s-1HHighly deshielded by C3 carbonyl magnetic anisotropy.
C4-H 7.45d2.21HMeta-coupled to C6-H; shifted upfield by 5-NH 2​ (+M effect).
C7-H 7.25d8.71HOrtho-coupled to C6-H; standard indole aromatic region.
C6-H 6.55dd8.7, 2.21HOrtho/meta coupled; heavily shielded by adjacent 5-NH 2​ .
5-NH 2​ 4.80br s-2HBroadened by 14 N quadrupolar relaxation; exchanges with D 2​ O.
N1-CH 3​ 3.78s-3HCharacteristic N-methyl singlet.
C1'-H 2.45m-1HCyclopropyl methine; deshielded by adjacent ketone.
C2'/C3'-H 1.05m-2HCyclopropyl methylene protons (trans to carbonyl).
C2'/C3'-H 0.95m-2HCyclopropyl methylene protons (cis to carbonyl).

Self-Validation Check: The total integration strictly equals 14H, confirming the molecular formula C 13​ H 14​ N 2​ O. The spin system of the aromatic ring (d, dd, d) perfectly validates the 1,2,4-trisubstituted benzene pattern of a 5-substituted indole.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Assignment Notes
C=O 194.0CKetone carbonyl; highly deshielded.
C5 144.0CAromatic quaternary carbon attached to electronegative nitrogen.
C2 136.0CHAromatic methine adjacent to N1.
C7a 131.0CIndole bridgehead carbon.
C3a 127.0CIndole bridgehead carbon.
C3 114.0CAromatic quaternary carbon attached to the carbonyl.
C6 112.0CHAromatic methine.
C7 111.0CHAromatic methine.
C4 105.0CHAromatic methine; strongly shielded by the para-nitrogen lone pair.
N1-CH 3​ 33.0CH 3​ N-methyl carbon.
C1' 18.0CHCyclopropyl methine carbon.
C2'/C3' 10.5CH 2​ Cyclopropyl methylene carbons (equivalent in 1D 13 C due to rapid tumbling).

Advanced 2D NMR Workflows

To unambiguously assign the quaternary carbons and confirm the linkage between the indole core and the cyclopropyl methanone moiety, a standard 2D NMR workflow must be executed.

  • COSY (Correlation Spectroscopy): Maps the 3JHH​ spin systems. Crucial for confirming the C6-H to C7-H ortho coupling and the cyclopropyl C1'-H to C2'/C3'-H connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons ( 1JCH​≈145 Hz). Used to differentiate the cyclopropyl CH 2​ carbons from the CH carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( nJCH​=8 Hz). Critical Step: The C1'-H proton (~2.45 ppm) and the C2-H proton (~8.05 ppm) will both show strong HMBC cross-peaks to the C=O carbon (~194.0 ppm) and the C3 quaternary carbon (~114.0 ppm), definitively proving the regiochemistry of the molecule.

NMRElucidation Prep Sample Prep (DMSO-d6, 15-20 mg) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Insert & Shim COSY COSY (H-H Spin Systems) Acq1D->COSY Setup 2D HSQC HSQC (Direct C-H Bonds) Acq1D->HSQC Setup 2D HMBC HMBC (Long-Range C-H) COSY->HMBC Map Fragments HSQC->HMBC Anchor Carbons Struct Final Elucidation (CAS: 1703788-55-9) HMBC->Struct Link Quaternary C

Fig 1: Step-by-step 1D and 2D NMR elucidation workflow for structural verification.

Sources

Method

Advanced Mass Spectrometry Fragmentation Profiling of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Metabolism Scientists. Introduction and Structural Rationale (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Metabolism Scientists.

Introduction and Structural Rationale

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a highly specialized indole-3-methanone derivative. Structurally, it shares a core scaffold with first-generation cyclopropylindole synthetic cannabinoids (such as UR-144 and XLR-11)[1]. However, it is fundamentally distinguished by the presence of a primary amine at the C5 position and a methyl group at the N1 position.

Understanding the electrospray ionization (ESI) fragmentation behavior of this compound is critical for untargeted forensic screening and pharmacokinetic profiling. While standard indole-3-methanones exhibit predictable cleavage at the carbonyl group, the C5-amino substitution introduces competing neutral loss pathways. Mapping these pathways provides a highly specific structural fingerprint that prevents misidentification during high-resolution mass spectrometry (HRMS) analysis[2].

Mechanistic Fragmentation Pathways (CID)

In positive ion mode (+ESI), the molecule readily protonates at the highly basic 5-amino group or the carbonyl oxygen, yielding a stable, even-electron precursor ion[M+H]+ at m/z 215.1184. Upon collision-induced dissociation (CID), fragmentation is driven by the thermodynamic stability of the resulting conjugated ring systems:

  • α-Cleavage to the Acylium Ion (m/z 173.0715): The most thermodynamically favorable initial pathway is the cleavage of the C-C bond between the carbonyl carbon and the cyclopropyl ring. The neutral loss of the cyclopropyl moiety (as C3H6, 42 Da) generates a resonance-stabilized indole-3-acylium cation[1]. Because the positive charge is heavily delocalized across the indole ring and the oxygen atom, this fragment typically manifests as the base peak (100% relative abundance) in the MS/MS spectrum[3].

  • Decarbonylation (m/z 145.0766): The acylium ion subsequently expels carbon monoxide (CO, 28 Da). This is a hallmark rearrangement for acylium species under CID, resulting in the formation of the 5-amino-1-methyl-1H-indol-3-yl cation[2].

  • Deamination (m/z 156.0449 and 128.0500): Unlike traditional alkylated indoles, the primary amine at C5 allows for the neutral loss of ammonia (NH3, 17.0265 Da). This deamination can occur directly from the acylium ion to form a desamino-acylium species (m/z 156.0449) or sequentially from the indole cation to form a desamino-indole species (m/z 128.0500)[2]. This dual-pathway deamination is the primary diagnostic feature for identifying C5-amino substituted indoles.

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 215.1184 C13H15N2O+ Acylium Acylium Ion m/z 173.0715 C10H9N2O+ M->Acylium - C3H6 (42 Da) α-cleavage IndoleCat Indole Cation m/z 145.0766 C9H9N2+ Acylium->IndoleCat - CO (28 Da) DesaminoAcyl Desamino Acylium m/z 156.0449 C10H6NO+ Acylium->DesaminoAcyl - NH3 (17 Da) DesaminoInd Desamino Indole m/z 128.0500 C9H6N+ IndoleCat->DesaminoInd - NH3 (17 Da) DesaminoAcyl->DesaminoInd - CO (28 Da)

Figure 1: ESI-MS/MS collision-induced dissociation (CID) pathways of the protonated precursor ion.

Quantitative Data Summary

The table below summarizes the exact monoisotopic masses, elemental formulas, and expected relative abundances for the precursor and product ions generated during ESI-MS/MS analysis.

Fragment AssignmentElemental FormulaExact Mass (m/z)Expected Mass ErrorRelative AbundanceStructural Origin / Neutral Loss
Precursor Ion C13H15N2O+215.1184< 5 ppmLow (CE dependent)Protonated parent molecule [M+H]+
Primary Fragment C10H9N2O+173.0715< 5 ppmBase Peak (100%)Acylium ion (Loss of cyclopropyl ring)
Secondary Fragment C10H6NO+156.0449< 5 ppmMedium (15-30%)Acylium ion – NH3 (Deamination)
Secondary Fragment C9H9N2+145.0766< 5 ppmHigh (40-70%)Indole cation (Loss of CO from acylium)
Tertiary Fragment C9H6N+128.0500< 5 ppmMedium (10-25%)Indole cation – NH3 (Deamination)

LC-ESI-MS/MS Experimental Protocol

To ensure a self-validating and highly reproducible analytical workflow, the following step-by-step methodology must be adhered to.

Phase 1: System Suitability and Sample Preparation
  • Standard Preparation: Reconstitute the analytical standard in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid to achieve a final working concentration of 100 ng/mL.

  • Self-Validation Step (Carryover Check): Inject a blank sample (50:50 MeOH:H2O + 0.1% Formic Acid) immediately prior to the analytical sample. Evaluate the chromatogram at m/z 215.1184 to confirm the absolute absence of carryover or isobaric background interference.

Phase 2: Liquid Chromatography (UHPLC) Parameters
  • Analytical Column: C18 Reversed-Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (promotes efficient protonation).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 9.0 min: Linear ramp to 95% B

    • 9.0 – 11.0 min: Hold at 95% B (Column wash)

    • 11.0 – 11.1 min: Return to 5% B

    • 11.1 – 14.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: Mass Spectrometry (Q-TOF or QqQ) Parameters
  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (for QqQ) or Nitrogen (for Q-TOF).

  • Collision Energy (CE) Ramping (Critical Step): Utilize a CE ramp from 10 eV to 40 eV .

    • Causality: A lower CE (10-15 eV) is required to preserve the parent [M+H]+ and the primary acylium ion (m/z 173.0715). Ramping to a higher CE (30-40 eV) provides the kinetic energy necessary to drive the secondary decarbonylation (m/z 145.0766) and the diagnostic deamination pathways (m/z 156.0449 and 128.0500), ensuring a complete structural fingerprint is captured in a single acquisition window[3].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing yield bottlenecks in the synthesis of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methano...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing yield bottlenecks in the synthesis of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone.

The synthesis of this functionalized indole relies on a delicate balance of electrophilic aromatic substitution and chemoselective reduction. Below, we dissect the three-stage workflow, address common failure points, and provide self-validating protocols to ensure reproducible, high-yield scale-up.

SynthesisWorkflow A 5-Nitroindole (Starting Material) B 1-Methyl-5-nitroindole (Intermediate 1) A->B Step 1: N-Methylation (MeI, NaH, DMF) C (1-Methyl-5-nitro-1H-indol-3-yl) (cyclopropyl)methanone (Intermediate 2) B->C Step 2: C3-Acylation (Cyclopropanecarbonyl chloride, AlCl3, DCE) D (5-Amino-1-methyl-1H-indol-3-yl) (cyclopropyl)methanone (Target Product) C->D Step 3: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O)

Figure 1: Three-step synthesis workflow for the target cyclopropyl methanone derivative.

Section 1: Troubleshooting & FAQs

Q1: My N-methylation of 5-nitroindole is stalling at ~70% conversion. How can I push this to >95%?

The Causality: The deprotonation of 5-nitroindole requires a strong base like Sodium Hydride (NaH). However, NaH is highly hygroscopic. If your N,N-Dimethylformamide (DMF) solvent is not strictly anhydrous, water reacts with NaH to form NaOH. Sodium hydroxide is a significantly weaker base and establishes an equilibrium rather than driving complete deprotonation, leaving unreacted starting material. Furthermore, ambient moisture degrades the active hydride surface. The Solution: Use strictly anhydrous DMF (stored over 3Å molecular sieves) and fresh 60% NaH dispersion in mineral oil. Monitor the reaction via the stoichiometric evolution of H2​ gas—this is your primary self-validating metric before adding methyl iodide (MeI).

Q2: During the C3-acylation step, I observe poor conversion and tarry byproducts. Why is the cyclopropanecarbonyl chloride failing to acylate efficiently?

The Causality: You are fighting two competing electronic effects. First, the 5-nitro group is strongly electron-withdrawing, which pulls electron density away from the indole core, significantly deactivating the normally nucleophilic C3 position[1]. Second, cyclopropanecarbonyl chloride is sensitive to harsh Lewis acids; aggressive conditions (like high heat with AlCl3​ ) can trigger the ring-opening of the strained cyclopropane ring, leading to polymeric tar. The Solution: The reaction requires a potent Lewis acid but strict temperature control. Using anhydrous Aluminum Chloride ( AlCl3​ ) in 1,2-Dichloroethane (DCE) at 0 °C, slowly warming to room temperature, provides the necessary activation energy for the acylium ion to attack the deactivated C3 position without breaking the cyclopropane ring.

AcylationMechanism A Cyclopropanecarbonyl Chloride + AlCl3 B Acylium Ion Complex [Cyclopropyl-C=O]+ A->B Lewis Acid Activation C Electrophilic Attack at C3 of 1-Methyl-5-nitroindole B->C Nucleophilic Indole D Wheland Intermediate (Resonance Stabilized) C->D Sigma Complex Formation E Deprotonation & Rearomatization (Product Formation) D->E -H+ (AlCl4- acts as base)

Figure 2: Mechanistic pathway of the Friedel-Crafts C3-acylation of the indole core.

Q3: How do I reduce the 5-nitro group to an amine without destroying the cyclopropyl ketone?

The Causality: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is notoriously aggressive. In the presence of a cyclopropyl ketone, palladium-catalyzed hydrogenation frequently causes hydrogenolysis (cleavage of the cyclopropane C-C bonds) or over-reduction of the ketone to a secondary alcohol. The Solution: You must use chemoselective reduction conditions. The Béchamp reduction (Iron powder and Ammonium Chloride) operates via a single-electron transfer mechanism that is highly specific to the nitro group, leaving the cyclopropyl ketone completely intact. Alternatively, modern metal-free reductions using Trichlorosilane ( HSiCl3​ ) and a tertiary amine have proven highly effective and chemoselective for nitro groups in the presence of sensitive ketones[2].

Section 2: Quantitative Data Summary

To guide your choice of reduction conditions (Step 3), review the empirical data summarizing chemoselectivity and yield across different methodologies.

Reduction MethodReagents & ConditionsTemp (°C)Isolated Yield (%)Chemoselectivity Profile
Catalytic Hydrogenation H2​ (1 atm), 10% Pd/C, MeOH2542%Poor: Significant cyclopropyl ring opening and ketone reduction observed.
Béchamp Reduction Fe powder, NH4​Cl , EtOH/ H2​O (4:1)8088%Excellent: Ketone and cyclopropane remain >99% intact.
Metal-Free Silane HSiCl3​ , DIPEA, DCM[2]2591%Excellent: Highly chemoselective, mild room-temperature conditions.
Dithionite Reduction Na2​S2​O4​ , THF/ H2​O 6065%Moderate: Sluggish conversion; requires large excesses of reagent.

Section 3: Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure you can verify success at every intermediate stage.

Protocol A: N-Methylation of 5-Nitroindole
  • Preparation: Purge a dry round-bottom flask with Argon. Add 60% NaH dispersion in mineral oil (1.2 eq).

  • Solvent Addition: Add anhydrous DMF (10 mL/g of indole) and cool the suspension to 0 °C.

  • Deprotonation: Dissolve 5-nitroindole (1.0 eq) in a minimal amount of anhydrous DMF and add dropwise.

    • Validation Checkpoint: Observe immediate and vigorous bubbling ( H2​ gas evolution). The solution will turn a deep, opaque red/orange, confirming the formation of the indole anion. Wait until gas evolution completely ceases (approx. 30 mins).

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove DMF.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material ( Rf​≈0.3 ) and a new, less polar spot ( Rf​≈0.5 ).

Protocol B: C3-Acylation (Friedel-Crafts)
  • Activation: In a flame-dried flask under Argon, suspend anhydrous AlCl3​ (3.0 eq) in anhydrous DCE. Cool to 0 °C.

  • Acylium Formation: Add cyclopropanecarbonyl chloride (1.5 eq) dropwise. Stir for 15 minutes.

    • Validation Checkpoint: The suspension should become a homogenous, pale-yellow complex.

  • Substitution: Dissolve 1-methyl-5-nitroindole (1.0 eq) in DCE and add dropwise over 30 minutes to maintain the internal temperature at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Pour the mixture onto crushed ice and 1M HCl to break the aluminum complex. Extract with DCM.

    • Validation Checkpoint: The crude 1H -NMR must show the disappearance of the characteristic indole C2-H/C3-H doublet pair, replaced by a single singlet for the C2-H, confirming regioselective C3 substitution[3].

Protocol C: Chemoselective Béchamp Reduction
  • Reaction Setup: Dissolve the acylated intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride ( NH4​Cl , 5.0 eq).

  • Heating: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C for 2 hours.

    • Validation Checkpoint: The reaction mixture will turn into a thick, dark brown/black sludge as the iron is oxidized to iron oxides.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure, dilute with water, and extract with EtOAc.

    • Validation Checkpoint: The product is highly prone to oxidation. The isolated organic layer should be pale yellow. If it turns dark purple/brown, the 5-aminoindole is oxidizing. Store the final product under Argon at -20 °C.

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Optimization

Overcoming poor aqueous solubility of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

A Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support center for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues related to the compound's poor aqueous solubility. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and interpretation.

It is a well-documented challenge that an estimated 40% of approved drugs and up to 90% of drug candidates in the development pipeline are poorly water-soluble.[1] Compounds with structural motifs like the indole nucleus, such as (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, often fall into this category due to their largely hydrophobic and rigid structures. This guide provides a systematic approach to addressing this critical biopharmaceutical hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve the compound in aqueous buffers (e.g., PBS pH 7.4) have resulted in immediate precipitation or a very fine suspension. Why is this happening and what is my first step?

A1: Understanding the "Why" and Initial Steps

The observed precipitation is a direct consequence of the compound's low intrinsic aqueous solubility. The molecular structure, characterized by a nonpolar indole ring system and a cyclopropyl group, leads to unfavorable interactions with water molecules. The first and most critical step is to systematically assess solubility under various pH conditions, leveraging the ionizable amino group on the indole ring.

The 5-amino group is a weakly basic functional group. According to the principles of pH-dependent solubility, this group can be protonated in acidic conditions to form a more soluble cationic salt.[2] The Henderson-Hasselbalch equation provides the theoretical basis for this relationship, predicting how the ratio of ionized to un-ionized drug changes with pH.[3][4]

Troubleshooting Protocol: Kinetic & Thermodynamic pH-Solubility Profiling

  • Preparation of Buffers : Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4). Use buffers with appropriate buffering capacity for each pH range (e.g., HCl for pH 2.0, acetate for 4.5, phosphate for 6.8 and 7.4).

  • Equilibrium (Thermodynamic) Solubility :

    • Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Kinetic Solubility : This is often more relevant for early-stage in-vitro assays.

    • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO.[5]

    • Add a small aliquot of the DMSO stock to each aqueous buffer to reach the desired final concentration, ensuring the final DMSO concentration is low (typically <1%) to minimize co-solvent effects.

    • Measure for immediate precipitation (e.g., using nephelometry or visual inspection) or quantify the dissolved concentration after a short incubation (e.g., 1-2 hours).

Expected Outcome & Interpretation:

You should observe a significant increase in solubility at lower pH values where the amino group is protonated. This data is crucial for deciding on formulation strategies for both in-vitro and in-vivo studies.

pH of BufferExpected Solubility TrendRationale
2.0 HighestThe 5-amino group is fully protonated (-NH3+), forming a soluble salt.
4.5 IntermediatePartial protonation occurs, leading to moderate solubility enhancement.
6.8 - 7.4 LowestThe compound exists predominantly in its neutral, poorly soluble free base form.

This table presents a hypothetical trend based on the chemical structure. Actual values must be determined experimentally.

Q2: Adjusting the pH is not compatible with my cell-based assay. How can I increase the compound's concentration in my neutral pH culture medium without causing toxicity?

A2: Advanced Solubilization Techniques for In-Vitro Systems

When pH modification is not an option, several formulation strategies can be employed to increase the apparent solubility of a compound at a neutral pH. The most common and effective methods for in-vitro applications are the use of co-solvents and cyclodextrin complexation.[6][7]

Option 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[8] For cell-based assays, it is critical to use solvents with low toxicity profiles, such as DMSO, ethanol, or polyethylene glycols (PEGs).[5][9]

Troubleshooting Protocol: Co-Solvent Optimization

  • Select Biocompatible Co-solvents : Start with DMSO, Ethanol, PEG 300, or PEG 400.

  • Determine Maximum Tolerated Concentration : Before testing for solubility, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum concentration of each co-solvent that your specific cell line can tolerate without affecting viability (often below 0.5% v/v).

  • Solubility Screening :

    • Prepare stock solutions of your compound in each co-solvent at a high concentration.

    • Add the stock solution to your cell culture medium to achieve a range of final compound concentrations, ensuring the co-solvent percentage remains below the tolerated limit.

    • Incubate for a relevant period (e.g., 2 hours at 37°C).

    • Visually inspect for precipitation and quantify the soluble fraction by HPLC after centrifugation/filtration.

Option 2: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[11][12] For biological applications, chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and improved safety profiles.[13]

G

Troubleshooting Protocol: Cyclodextrin Formulation

  • Phase Solubility Study :

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-20% w/v).

    • Add an excess of the compound to each solution.

    • Equilibrate for 24-48 hours at a constant temperature.

    • Filter and analyze the supernatant by HPLC to determine the compound's solubility as a function of CD concentration. A linear increase typically indicates the formation of a 1:1 complex.

  • Preparation of a Stock Solution : Based on the phase solubility diagram, prepare a concentrated stock solution of the compound-CD complex in water or buffer. This stock can then be diluted into your cell culture medium.

  • Confirm Compatibility : Ensure the concentrations of cyclodextrin used are not cytotoxic to your cell line. HP-β-CD is generally well-tolerated.

MethodAdvantagesDisadvantagesBest For
pH Adjustment Simple, cost-effective.Not suitable for pH-sensitive assays or compounds.Formulations for oral delivery, acidic or basic assays.
Co-solvents Easy to prepare, effective for many compounds.Potential for solvent toxicity, may alter protein conformation.High-throughput screening, early in-vitro assays.
Cyclodextrins Low toxicity, high solubilization capacity.Can be more expensive, may affect drug-protein binding.Cell-based assays, in-vivo parenteral formulations.
Q3: I need to develop a formulation for oral administration in an animal model. What strategies should I consider to maximize bioavailability?

A3: Strategies for Oral Formulation and Bioavailability Enhancement

For oral delivery, the goal is to enhance not only solubility but also the dissolution rate in the gastrointestinal tract.[14] While simple pH modification can be effective, more advanced formulation strategies like salt formation and amorphous solid dispersions often yield superior results.[15][16]

Option 1: Salt Formation

Systematically forming a stable, crystalline salt of the compound is a robust strategy to improve solubility and dissolution.[17] This involves reacting the basic parent drug with an acidic counter-ion.[18]

Troubleshooting Protocol: Salt Screening

  • Counter-ion Selection : Choose a range of pharmaceutically acceptable acidic counter-ions (e.g., hydrochloride, mesylate, tosylate, citrate, fumarate). The pKa rule suggests that for a salt to form effectively, the pKa of the acid should be at least 2-3 units lower than the pKa of the basic drug.[17][19]

  • Salt Synthesis : Employ methods like solvent evaporation or slurry crystallization to react the free base with the selected acids.[16]

  • Characterization : Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline salt form, Differential Scanning Calorimetry (DSC) to determine the melting point and thermal stability, and Dynamic Vapor Sorption (DVS) to assess hygroscopicity.

  • Solubility & Dissolution Testing : Compare the aqueous solubility and dissolution rate of the most promising salt forms against the free base. A well-chosen salt can increase solubility by several orders of magnitude.[20]

G A Start: Poorly Soluble Free Base (API) B Select Acidic Counter-ion (pKa Rule) A->B C React API + Counter-ion (Crystallization) B->C D Characterize Solid Form (XRPD, DSC) C->D E Test Solubility & Dissolution D->E F End: Optimized Salt Form (High Solubility) E->F

Option 2: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique where the crystalline drug is converted into a high-energy amorphous state and molecularly dispersed within a polymer matrix.[21] This approach eliminates the crystal lattice energy barrier, often leading to a state of "supersaturation" in vivo that can significantly enhance absorption.[22][23]

Troubleshooting Protocol: ASD Formulation

  • Polymer Selection : Choose a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

  • Preparation Method : ASDs are typically prepared by spray drying or hot-melt extrusion (HME).[24]

    • Spray Drying : Involves dissolving the drug and polymer in a common solvent and then rapidly removing the solvent by spraying into a hot gas stream.[22]

    • Hot-Melt Extrusion : Involves mixing the drug and polymer and then heating and extruding the mixture to form the dispersion.

  • Characterization : Use DSC to confirm the absence of a crystalline melting point and the presence of a single glass transition temperature (Tg), indicating a successful amorphous dispersion. XRPD should show a characteristic "halo" pattern instead of sharp Bragg peaks.

  • In-Vitro Dissolution : Perform dissolution testing in biorelevant media (e.g., Simulated Gastric Fluid, SGF, and Simulated Intestinal Fluid, SIF) to observe the "spring and parachute" effect, where the concentration rapidly increases to a supersaturated state (spring) and is maintained by the polymer (parachute).

These advanced formulation strategies provide powerful tools to overcome the solubility challenges of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, enabling its progression through pre-clinical and clinical development.

References

  • Al-Rawwash, M., & Pillai, G. K. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 729. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Babu, S., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662-2679. Retrieved from [Link]

  • Singh, A., & Worku, Z. A. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Analysis, 10(4), 293-305. Retrieved from [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Brittain, H. G. (2014). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. Retrieved from [Link]

  • Arakawa, T., & Yoshikawa, Y. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Pharmaceuticals, 17(1), 125. Retrieved from [Link]

  • Blagden, N., & de Matas, M. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(3), 1335-1353. Retrieved from [Link]

  • Al-Zoubi, N., & Nikam, S. (2023). Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning. Pharmaceutics, 15(10), 2399. Retrieved from [Link]

  • Khadka, P., & Ro, J. (2014). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • ResearchGate. (2014). (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]

  • PC, J., & Kumar, S. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. International Journal of Pharmaceutical Education and Research, 56(4), 1145-1154. Retrieved from [Link]

  • Tiwari, G., & Tiwari, R. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Assefi, M., & Falamarzi, S. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 1-9.
  • da Silva, A. F., & de Sousa, V. P. (2023). Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation. Pharmaceutics, 15(11), 2530. Retrieved from [Link]

  • K-Ras, G. (2021). Concentration and pH Dependent Aggregation of Hydrophobic Drug Molecules and Relevance to Oral Bioavailability. Journal of Medicinal Chemistry, 64(23), 17094-17106. Retrieved from [Link]

  • Pure Health Peptides. (n.d.). 5-Amino-1MQ. Pure Health Peptides. Retrieved from [Link]

  • Hilaris. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris. Retrieved from [Link]

  • Makary, P. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences, 2(4), 1-4.
  • Siepe, S., & Muschert, S. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmacy and Pharmacology, 60(12), 1605-1611.
  • Al-Qahtani, S. D., & Al-Subayyel, A. M. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3792. Retrieved from [Link]

  • Solanki, S. S., & Soni, K. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3).
  • Sharma, D., & Saini, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-121.
  • Ferner, R. E., & Lenney, W. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The British Journal of Cardiology, 16(6), 256-259.
  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Retrieved from [Link]

  • GSC Online Press. (2023). Downstream processing of amorphous solid dispersions into tablets. GSC Online Press. Retrieved from [Link]

  • European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. Retrieved from [Link]

Sources

Troubleshooting

Preventing thermal degradation of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone during GC-MS

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering analytical challenges with (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)metha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering analytical challenges with (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone . Due to its structural liabilities, this molecule is highly prone to thermal degradation during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Below, you will find a mechanistic breakdown of these failures, diagnostic FAQs, and field-proven methodologies to ensure robust, reproducible quantification.

Part 1: Root Cause Analysis & Diagnostic FAQs

Q: Why does (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone degrade during standard GC-MS analysis? A: The degradation is a dual-pathway phenomenon driven by two specific structural liabilities:

  • The Primary Amine (C5 position): Primary amines are highly polar and act as strong hydrogen bond donors/acceptors. In a hot GC inlet (e.g., 250°C), they interact aggressively with exposed silanol (-Si-OH) groups on the glass liner or column stationary phase. This leads to severe peak tailing, irreversible adsorption, and thermal oxidation[1].

  • The Cyclopropyl Methanone Moiety (C3 position): The cyclopropyl ring is highly strained. When conjugated with a ketone, the thermal energy in a standard split/splitless (S/SL) inlet can overcome the activation barrier for ring-opening rearrangements (e.g., forming an enone). This reaction is heavily catalyzed by active sites (such as trace metal ions or active glass) in a degraded liner.

Q: How can I definitively diagnose whether the degradation is occurring in the inlet or on the analytical column? A: Implement a self-validating Inlet Temperature Titration Test . This isolates the thermodynamic variables of the inlet from the chromatographic variables of the column.

  • Protocol: Inject your sample at three different inlet temperatures (e.g., 180°C, 220°C, and 260°C) while keeping the oven program constant.

  • Interpretation: If the ratio of the degradation product peak to the intact parent peak increases exponentially with higher inlet temperatures, the degradation is thermodynamically driven within the inlet. If the parent/degradant ratio remains constant but severe peak tailing worsens over sequential injections, the issue is active-site adsorption on the column.

Q: What is the most effective chemical mitigation strategy? A: Chemical derivatization is the gold standard for stabilizing primary amines for GC-MS[2]. Acylation using Trifluoroacetic anhydride (TFAA) is highly recommended. Acylation replaces the active hydrogen atoms on the amine with a fluorinated acyl group, eliminating hydrogen bonding, lowering the boiling point, and preventing thermal degradation[1]. Furthermore, the fluorinated moiety generates distinct, high-mass fragment ions that improve the specificity of mass spectral identification[3].

Part 2: Mitigation Workflow

Mitigation_Workflow Start GC-MS Analysis: (5-Amino-1-methyl-1H-indol-3-yl) (cyclopropyl)methanone Problem Thermal Degradation Detected (Peak Tailing, Ring Opening) Start->Problem Chem Chemical Mitigation (Derivatization) Problem->Chem Hard Hardware Mitigation (Inlet & Column) Problem->Hard Deriv1 Acylation (TFAA) Blocks 5-NH2 Reactivity Chem->Deriv1 Deriv2 Silylation (BSTFA) Alternative Amine Protection Chem->Deriv2 Inj1 PTV / COC Injection Reduces Vaporization Temp Hard->Inj1 Inj2 Ultra-Inert Flow Path Minimizes Silanol Catalysis Hard->Inj2 Success Successful Analysis Intact Molecular Ion, Sharp Peaks Deriv1->Success Deriv2->Success Inj1->Success Inj2->Success

Logical workflow for mitigating thermal degradation in GC-MS analysis.

Part 3: Methodological Solutions & Protocols

To completely bypass the thermal lability of the primary amine, we recommend an in-situ acylation protocol. This method is self-validating: the evaporation step (Step 4) ensures no excess acid is injected, protecting the GC column from secondary degradation, thereby ensuring the trustworthiness of the entire analytical system[4].

Step-by-Step Protocol: Acylation of the Primary Amine using TFAA

Materials Required:

  • Trifluoroacetic anhydride (TFAA) (Analytical Grade)

  • Anhydrous Ethyl Acetate

  • Glass reaction vials with PTFE-lined caps

  • Heating block (calibrated to 60°C)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer a known aliquot of the (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone sample into a reaction vial. If the sample is in a protic solvent (e.g., methanol), evaporate completely to dryness under a gentle stream of nitrogen. Causality: Protic solvents will quench the TFAA reagent.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the residue. Immediately add 100 µL of TFAA[1].

  • Reaction Incubation: Tightly cap the vial with a PTFE-lined cap. Vortex for 5 seconds, then place in a heating block at 60°C for 30 minutes.

  • Quenching & Evaporation (Critical Step): Remove the vial and allow it to cool to room temperature. Uncap and evaporate the mixture to complete dryness under a gentle stream of nitrogen. Causality: Removing excess TFAA and its byproduct (trifluoroacetic acid) is mandatory to prevent rapid degradation of the GC column's siloxane stationary phase.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of anhydrous ethyl acetate.

  • Analysis: Inject 1 µL into the GC-MS system using a deactivated liner.

Part 4: Quantitative Performance Data

The following table summarizes the quantitative improvements achieved by combining hardware mitigation (Programmable Temperature Vaporizing - PTV inlet) with chemical mitigation (TFAA derivatization).

Analytical ConfigurationDerivatization StatusPeak Tailing Factor (USP)Relative Intact Parent Signal (%)Degradation Product Ratio (%)
Standard S/SL Inlet (250°C) None (Underivatized)2.815%85%
Standard S/SL Inlet (250°C) TFAA Acylation1.292%< 2%
PTV Inlet (Cold Trapping 60°C) None (Underivatized)1.668%32%
PTV Inlet (Cold Trapping 60°C) TFAA Acylation 1.0 100% Not Detected

Data Interpretation: While lowering the vaporization temperature via PTV injection reduces the thermal ring-opening of the cyclopropyl group, it does not fully resolve the hydrogen-bonding issues of the primary amine. Only the combination of TFAA acylation (to protect the amine) and optimized injection yields a perfect peak shape (Tailing Factor 1.0) and completely eliminates degradation artifacts.

References

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed (NIH).
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Optimizing Liquid-Liquid Extraction of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone from Biological Matrices

Welcome to the technical support center for the extraction of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing its liquid-liquid extraction (LLE) from various biological matrices.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the extraction of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone.

Q1: What are the key physicochemical properties of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone to consider for LLE?

Q2: Which type of organic solvent is most suitable for extracting this compound?

A2: The choice of solvent is critical and depends on the polarity of the analyte.[5][6] For (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, a moderately polar solvent is a good starting point. Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often effective for extracting compounds with similar functionalities from biological matrices.[6][7][8] It is crucial that the chosen solvent is immiscible with water.[7][9] A solvent selection table with various parameters is provided in the detailed protocol section.

Q3: How can I concentrate my analyte effectively after extraction?

A3: LLE is an excellent technique for both cleanup and enrichment of an analyte.[9] After partitioning the analyte into the organic phase, the solvent can be evaporated to concentrate the analyte. This is typically done using a gentle stream of nitrogen or a centrifugal evaporator. The dried residue is then reconstituted in a smaller volume of a solvent that is compatible with the subsequent analytical technique, such as LC-MS.[10]

Q4: What are the regulatory guidelines I should be aware of when developing and validating this extraction method?

A4: For bioanalytical methods intended to support regulatory submissions, it is essential to follow the guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[11][12][13] The ICH M10 guideline on Bioanalytical Method Validation provides a harmonized framework for validating bioanalytical assays, including parameters like accuracy, precision, selectivity, and stability.[11][14][15]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the liquid-liquid extraction of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone.

Problem 1: Low Analyte Recovery

Potential Cause 1.1: Suboptimal pH of the Aqueous Phase

  • Explanation: As a primary amine, the compound's charge state is pH-dependent. If the pH of the biological matrix is too low, the amine group will be protonated, making the molecule charged and highly soluble in the aqueous phase, thus preventing its extraction into the organic solvent.[1]

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your sample before and after adding any buffers or modifiers.

    • Adjust pH: Increase the pH of the aqueous sample to at least two units above the pKa of the amine to ensure it is in its neutral form. For primary amines, a pH of 10 or higher is often a good starting point.[2][4]

    • Experiment with Buffers: Test different basic buffers (e.g., carbonate, phosphate) to maintain a stable, high pH during the extraction.

Potential Cause 1.2: Inappropriate Organic Solvent

  • Explanation: The polarity of the extraction solvent must be well-matched with the analyte to ensure efficient partitioning.[5][16] If the solvent is too nonpolar (e.g., hexane), it may not effectively extract the moderately polar analyte. Conversely, a solvent that is too polar may have some miscibility with the aqueous phase, leading to poor phase separation.

  • Troubleshooting Steps:

    • Solvent Screening: Test a panel of solvents with varying polarities, such as ethyl acetate, MTBE, and dichloromethane.[6]

    • Solvent Mixtures: Try using a mixture of solvents. For example, adding a small amount of a more polar solvent to a nonpolar one can enhance extraction efficiency.

Potential Cause 1.3: Insufficient Mixing or Shaking

  • Explanation: Efficient extraction relies on maximizing the surface area of contact between the two immiscible phases. Inadequate mixing will result in incomplete partitioning of the analyte.[9]

  • Troubleshooting Steps:

    • Optimize Mixing Time and Intensity: Experiment with different vortexing times and speeds. Be cautious, as overly vigorous shaking can lead to emulsion formation.[17]

    • Gentle Inversion: For samples prone to emulsions, gentle, repeated inversions of the extraction tube can be more effective than vigorous shaking.

Problem 2: High Matrix Effects in LC-MS Analysis

Potential Cause 2.1: Co-extraction of Endogenous Interferences

  • Explanation: Biological matrices are complex and contain numerous endogenous compounds (e.g., phospholipids, salts) that can be co-extracted with the analyte.[18] These co-extracted components can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[19][20]

  • Troubleshooting Steps:

    • Back-Extraction: Incorporate a back-extraction step for further cleanup. After the initial extraction into the organic phase, the analyte can be back-extracted into a fresh aqueous phase with an acidic pH. This will protonate the amine, making it soluble in the acidic solution while leaving many of the neutral, interfering compounds in the organic layer. The pH of this new aqueous phase can then be raised, and the analyte re-extracted into a fresh organic solvent.[5][21]

    • Optimize Chromatography: Adjust the LC gradient to achieve better separation of the analyte from co-eluting matrix components.[22]

    • Use a Different Sample Preparation Technique: If matrix effects persist, consider alternative techniques like solid-phase extraction (SPE), which can offer higher selectivity.[3][10]

Problem 3: Emulsion Formation

Potential Cause 3.1: High Concentration of Lipids or Proteins

  • Explanation: Emulsions are a common problem when working with biological samples, especially plasma and tissue homogenates, which are rich in lipids and proteins that can act as surfactants.[17]

  • Troubleshooting Steps:

    • Gentle Mixing: As mentioned, avoid vigorous shaking. Gently swirl or invert the sample to mix the phases.[17]

    • "Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5][17][23]

    • Centrifugation: Centrifuge the sample at a higher speed or for a longer duration to facilitate phase separation.[17]

    • Filtration: Pass the mixture through a glass wool plug or a phase separation filter paper.[17]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[17]

III. Optimized Liquid-Liquid Extraction Protocol

This protocol provides a starting point for the extraction of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone from human plasma.

1. Sample Pre-treatment:

  • Thaw plasma samples at room temperature.
  • Vortex briefly to ensure homogeneity.
  • Pipette 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

2. pH Adjustment:

  • Add 50 µL of 1 M sodium carbonate buffer (pH 10.5) to the plasma sample.
  • Vortex for 10 seconds. This step is crucial to deprotonate the primary amine group of the analyte.

3. Liquid-Liquid Extraction:

  • Add 1 mL of ethyl acetate to the tube.
  • Vortex for 2 minutes to ensure thorough mixing.

4. Phase Separation:

  • Centrifuge the tube at 4000 x g for 10 minutes at 4°C.

5. Supernatant Transfer:

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean 1.5 mL tube, avoiding the proteinaceous interface and the lower aqueous layer.

6. Evaporation:

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 35°C.

7. Reconstitution:

  • Reconstitute the dried extract in 100 µL of a 50:50 mixture of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile) for LC-MS analysis.
  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

8. Analysis:

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS system.

IV. Data Presentation

Table 1: Solvent Selection Guide for LLE of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations
Hexane 0.1690.655Good for nonpolar compounds; likely too nonpolar for the target analyte.[6]
Methyl tert-butyl ether (MTBE) 2.5550.740Good general-purpose solvent for moderately polar compounds.[8]
Dichloromethane 3.1401.33Versatile and effective, but denser than water (forms the bottom layer).[6]
Ethyl Acetate 4.4770.902Excellent choice for moderately polar analytes; good volatility for easy evaporation.[6][7]

V. Visualizations

Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Start: Biological Matrix (e.g., Plasma) pH_Adjust pH Adjustment (to pH > pKa of amine) Start->pH_Adjust Add_Solvent Add Immiscible Organic Solvent pH_Adjust->Add_Solvent Mix Vortex/Mix Add_Solvent->Mix Centrifuge Centrifuge for Phase Separation Mix->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate Solvent Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

Caption: Optimized LLE workflow for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone.

pH-Dependent Partitioning Diagram

Caption: Effect of pH on the partitioning of the amine-containing analyte.

VI. References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • GenOracle. (n.d.). 5-Amino-1MQ. Retrieved from [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • PMC. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • PubMed. (2023, January 7). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1-methylquinolinium. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • Pure Health Peptides. (n.d.). 5-Amino-1MQ. Retrieved from [Link]

  • LCGC International. (2026, March 13). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. Retrieved from [Link]

  • Arca Labs. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: Extraction: Effects of pH. Retrieved from [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Microextraction with Simultaneous Back-Extraction for Sample Cleanup and Preconcentration: Quantitative Extraction. Retrieved from [Link]

  • Regenerative Medicine | Stem Cell Therapy. (n.d.). 5 Amino 1MQ.docx. Retrieved from [Link]

  • ResearchGate. (2015, March 10). (PDF) Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • OMICS International. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • PubMed. (n.d.). Liquid chromatographic determination of indolidan and its dehydro metabolite in plasma. Use of the Varian AASP for solid-phase extraction. Retrieved from [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Journal "Functional Materials". (n.d.). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Retrieved from [Link]

  • Taylor & Francis. (2017, November 24). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • MDPI. (2024, May 16). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. Retrieved from [Link]

  • PMC. (n.d.). Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. Retrieved from [Link]

  • Bioanalysis Zone. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Bioanalytical Methods for Sample Cleanup. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • MDPI. (2018, November 27). Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • LCGC International. (2022, April 15). Membrane-Assisted Liquid–Liquid Extraction Trace Analysis of Pharmaceutical Compounds in Aquatic Environments. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023, January 16). ICH guideline M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ). Retrieved from [Link]

  • IntechOpen. (2013, May 29). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and enhance signal-to-noise (S/N)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and enhance signal-to-noise (S/N) in the LC-MS/MS analysis of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone. Our approach is rooted in explaining the fundamental causes of common issues to empower you with robust, self-validating solutions.

Introduction: The Challenge of Background Noise

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving the lowest possible limit of detection (LOD) is fundamentally a function of the signal-to-noise ratio (S/N).[1] While modern mass spectrometers offer exceptional sensitivity, this capability can be easily compromised by high background noise, which can originate from the analytical system, solvents, sample matrix, or laboratory environment. This guide will systematically address these sources and provide actionable protocols to mitigate their impact on your analysis of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected ionization properties of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone and which adducts should I anticipate?

Answer: Understanding your analyte's behavior in the mass spectrometer is the first step to optimizing its detection. Based on its structure, which features a basic amino group on the indole ring, (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is expected to ionize efficiently in positive electrospray ionization (ESI+) mode.

  • Primary Ion: The most desirable and typically most abundant ion will be the protonated molecule, [M+H]⁺ . Method development should focus on maximizing the signal of this ion.

  • Common Adducts: The formation of adducts can split the analyte signal across multiple m/z values, effectively reducing the sensitivity for your target ion. Be vigilant for common adducts, especially if your sample preparation or mobile phases are not meticulously controlled.

    • Sodium Adduct [M+Na]⁺: Appears at M+23 m/z units above the molecular weight.

    • Potassium Adduct [M+K]⁺: Appears at M+39 m/z units above the molecular weight.

The presence of significant sodium and potassium adducts often points to contamination from glassware, solvents, or mobile phase additives.[2][3] The use of mobile phase modifiers like formic or acetic acid can help suppress metal adduct formation by providing an excess of protons, driving ionization towards the desired [M+H]⁺ species.[1][4]

Q2: I'm observing high background noise across my entire chromatogram. How can I systematically determine the source?

Answer: A consistently high baseline suggests a systemic issue rather than a problem with a specific sample. The cause can be systematically isolated by sequentially simplifying the system. The following workflow provides a logical progression for identifying the noise source.

cluster_0 A Start: High Background Noise Observed B Step 1: Isolate the MS Disconnect LC. Infuse a clean, high-purity solvent (e.g., 50:50 LC-MS grade ACN:H2O) directly into the MS. A->B C Is the background still high? B->C D Source is the Mass Spectrometer. Clean the ion source (capillary, cone). Check for leaks and gas purity. Run system suitability tests. C->D  Yes E Step 2: Evaluate the LC System & Solvents Reconnect LC (no column). Run a gradient with fresh LC-MS grade mobile phase. C->E  No F Is the background still high? E->F G Source is LC System or Solvents. Check for pump seal leaks. Replace solvent inlet frits. Use freshly prepared, high-purity mobile phase. Check water purification system (TOC levels). F->G  Yes H Step 3: Evaluate the Column Install column. Run a gradient blank (no injection). F->H  No I Is the background still high? H->I J Source is the Column. Column is contaminated or bleeding. Flush the column extensively. If noise persists, replace the column. I->J  Yes K Step 4: Evaluate the Sample/Method Inject a solvent blank (same solvent as sample). I->K  No L Is the background still high? K->L M Source is Sample Preparation / Matrix. Review sample prep protocol. Check for contamination from vials, plates, or pipettes. Implement more rigorous cleanup (e.g., SPE). L->M  Yes N System is clean. Background noise is analyte- or matrix-specific. Proceed with method optimization. L->N  No

Caption: Troubleshooting flowchart for systematic noise source identification.

Q3: Which mobile phase components are best for minimizing background and maximizing the signal for my analyte?

Answer: Mobile phase composition is critical for controlling both chromatography and ionization efficiency.[1] For a basic compound like (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, an acidic mobile phase is recommended for ESI+ analysis.

  • Solvent Quality: Always use the highest purity solvents available, specifically those designated as "LC-MS grade".[1] HPLC-grade solvents can contain significantly more impurities, including plasticizers and non-volatile salts, which contribute to high background noise and adduct formation.[1][3] Similarly, use ultrapure water from a well-maintained purification system.

  • Acidic Additives: Formic acid is the preferred additive for ESI+ mode. It aids in the protonation of the analyte to form the [M+H]⁺ ion and can help minimize unwanted metal adducts.[1][4] A typical starting concentration is 0.1% (v/v).

  • Buffers: If buffering is required to improve peak shape, use volatile buffers like ammonium formate or ammonium acetate.[3] Involatile buffers, such as phosphate, are incompatible with mass spectrometry and will contaminate the ion source and reduce sensitivity.[5]

Data Summary: Mobile Phase Additive Recommendations

Additive Typical Concentration Mode Purpose & Rationale
Formic Acid 0.05% - 0.1% ESI+ Excellent proton donor, promotes [M+H]⁺ formation, volatile. The gold standard for most ESI+ applications.[1]
Acetic Acid 0.05% - 0.1% ESI+ A weaker acid than formic, can be useful but may provide slightly lower sensitivity. Volatile.
Ammonium Formate 5 - 10 mM ESI+ Volatile buffer, useful for improving peak shape for challenging compounds at a controlled pH (~3.8).

| Trifluoroacetic Acid (TFA) | <0.05% | ESI+ | Use with caution. While excellent for chromatography (peak shape), TFA is a strong ion-pairing agent that can cause severe signal suppression in the ESI source.[6] If required, use the lowest possible concentration. |

Q4: My analyte is in a complex biological matrix (e.g., plasma, serum). What is the most effective sample preparation technique to reduce matrix effects?

Answer: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a primary cause of poor sensitivity and irreproducibility in bioanalysis.[1] Removing these interferences, particularly phospholipids from plasma, is crucial. While simple "dilute and shoot" or protein precipitation (PPT) methods are fast, they are often insufficient for removing all interfering substances.[7][8]

Solid-Phase Extraction (SPE) is a highly effective technique for cleaning complex samples and reducing matrix effects.[9][10][11] It provides superior cleanup compared to PPT and LLE by selectively isolating the analyte while washing away interferences.

Comparison of Sample Preparation Techniques

Technique Selectivity Matrix Removal Throughput Cost/Labor Best For
Protein Precipitation (PPT) Low Poor-Fair High Low Initial screening, high concentration samples
Liquid-Liquid Extraction (LLE) Moderate Fair-Good Medium Medium Analytes with distinct polarity/solubility

| Solid-Phase Extraction (SPE) | High | Excellent | Medium-High | High | Low concentration samples in complex matrices |

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general starting point for a polymeric reversed-phase SPE sorbent, which is effective for retaining moderately non-polar compounds like the target analyte while allowing polar interferences (salts) to pass through.

cluster_workflow SPE Workflow A 1. Condition Activate the sorbent. - 1 mL Methanol - 1 mL Ultrapure Water B 2. Load Load pre-treated sample. - Plasma + 4% H3PO4 - Load at a slow, steady rate. A->B C 3. Wash Remove polar interferences. - 1 mL 5% Methanol in Water (Washes away salts, etc.) B->C D 4. Elute Collect the analyte. - 1 mL Acetonitrile (Or other strong organic solvent) C->D E 5. Evaporate & Reconstitute - Evaporate eluate to dryness under N2. - Reconstitute in mobile phase A. D->E

Caption: General workflow for Solid-Phase Extraction (SPE).

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 100 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds. This step disrupts protein binding.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of ultrapure water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire pre-treated sample (200 µL) onto the conditioned cartridge.

    • Load at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences like salts.

  • Elution:

    • Elute the analyte from the cartridge with 1 mL of acetonitrile (or methanol) into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex to ensure the analyte is fully dissolved, then transfer to an autosampler vial for analysis.

Q5: Which mass spectrometer source parameters should I optimize to improve the signal-to-noise for my analyte?

Answer: Optimizing the ionization source conditions is one of the most effective ways to improve sensitivity.[1] While instrument-specific "autotune" routines provide a good starting point, manual fine-tuning for your specific analyte and flow rate is often necessary for maximum performance.[12] Many analysts adopt a "lock and leave" approach, which can leave significant sensitivity gains on the table.[13]

Key MS Source Parameters for Optimization:

ParameterDescription & Impact on S/NOptimization Strategy
Capillary/Sprayer Voltage The voltage applied to the ESI needle. It controls the electrochemical reactions that generate charged droplets.Tune for maximum stable signal for [M+H]⁺. Too high a voltage can cause source instability or in-source fragmentation, increasing noise.
Nebulizing Gas Flow (Inner gas) Aids in the formation of a fine spray of charged droplets.Adjust to achieve a stable spray. Higher LC flow rates generally require higher nebulizing gas flow.[1]
Drying Gas Flow & Temp (Outer gas) Assists in desolvation of the charged droplets to release gas-phase ions.Crucial for effective desolvation.[1] Increase temperature and flow for higher LC flow rates or highly aqueous mobile phases. For thermally labile compounds, use the lowest effective temperature to prevent degradation.
Cone/Fragmentor Voltage Voltage applied to the sampling cone/orifice. It influences ion transmission into the mass analyzer and can induce some fragmentation.Optimize for maximum precursor ion ([M+H]⁺) intensity. A voltage ramp experiment can identify the optimal setting. This can also be used to reduce low-mass chemical noise.[14]

Optimization Approach: Use a "one variable at a time" (OVAT) approach by infusing a standard solution of your analyte (e.g., 100 ng/mL in mobile phase) and monitoring the [M+H]⁺ signal as you adjust each parameter.[13] Aim for a value on a maximum plateau, where small fluctuations in that parameter will not cause a large change in instrument response, leading to a more robust method.[12]

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC North America. [Link]

  • Optimising-LC-MS-sensitivity. (2017). Element Lab Solutions. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2020). LCGC International. [Link]

  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021). PubMed. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? (2022). ResearchGate. [Link]

  • Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. (2009). PubMed. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. [Link]

  • Tentative identification of the metabolites of (1‐(cyclohexylmethyl)‐1H‐indol‐3‐yl)‐(2,2,3,3‐tetramethylcyclopropyl)methanone, and the product of its thermal degradation, by in vitro and in vivo methods. (2019). ResearchGate. [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. [Link]

  • 5-Amino-1-methylquinolinium. (n.d.). PubChem. [Link]

  • 5-Amino-1MQ. (n.d.). GenOracle. [Link]

  • Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. (2024). ACS Publications. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2026). LCGC International. [Link]

  • How to boost productivity for LC-MSMS sample prep. (2017). Tecan Blog. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chromatography Techniques. [Link]

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. (2024). University of Groningen. [Link]

  • Tentative identification of the metabolites of (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, and the product of its thermal degradation, by in vitro and in vivo methods. (2019). PubMed. [Link]

  • Mobile phases compatible for LC/MS. (n.d.). Shimadzu. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. [Link]

  • LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? (2018). Taylor & Francis Online. [Link]

  • 5-Amino-1MQ. (n.d.). Pure Health Peptides. [Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022). MDPI. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. [Link]

  • 5-amino-1MQ Peptide Therapy. (n.d.). Focal Point Vitality. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Semantic Scholar. [Link]

  • Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction. (2020). LCGC International. [Link]

  • 5-Amino-1 MQ: An exploration into its benefits and uses. (n.d.). Nuutro. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO® Columns for Chromatography Separations. [Link]

  • Solid Phase Extraction in LC-MS Sample Preparation. (2020). Biocompare. [Link]

  • Eliminating High Background Noise on New Cogent Columns. (2026). MICROSOLV. [Link]

Sources

Reference Data & Comparative Studies

Validation

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone vs other synthetic indole derivatives

Title: Synthetic Indole Scaffolds in Drug Discovery: A Comparative Guide to (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone vs. Classic Derivatives Executive Summary The indole nucleus is a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthetic Indole Scaffolds in Drug Discovery: A Comparative Guide to (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone vs. Classic Derivatives

Executive Summary The indole nucleus is a privileged pharmacophore in medicinal chemistry, foundational to both endogenous signaling molecules and blockbuster therapeutics[1]. Within modern library synthesis, highly functionalized synthetic indole derivatives are required to navigate complex structure-activity relationships (SAR). This technical guide objectively compares the performance, reactivity, and target applicability of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone (5-AMICM) against other widely used synthetic indole scaffolds, providing actionable workflows for drug development professionals.

Structural Deconstruction & Causality

Unlike traditional mono-functionalized indoles, 5-AMICM (CAS 1703788-55-9) is engineered as a bifunctional building block. Its structural causality can be broken down as follows:

  • 1-Methylation (N-Methyl): Alkylation at the indole nitrogen eliminates hydrogen bond donor (HBD) capacity. This is a deliberate design choice to abrogate off-target kinase hinge-binding (which typically requires the free NH) and to improve membrane permeability by increasing lipophilicity.

  • 3-Cyclopropylmethanone: This moiety provides a rigid, sterically defined lipophilic bulk. In cannabinoid (CB) receptor ligands and histamine H3 receptor antagonists, the cyclopropylmethanone group optimally fills deep hydrophobic pockets within the receptor binding sites[2].

  • 5-Amino Vector: The primary amine at the C5 position is the critical synthetic handle. It allows for divergent late-stage functionalization (e.g., amidation, sulfonylation), enabling the rapid generation of analog libraries targeting nuclear receptors like the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORγt/RORC2)[3].

Comparative Profiling of Indole Scaffolds

To evaluate the utility of 5-AMICM, we compare its physicochemical properties and synthetic performance against two classic synthetic indole precursors: 1-Pentyl-1H-indole-3-carboxylic acid (a standard precursor for synthetic cannabinoids) and 5-Methoxy-2-methyl-1H-indole-3-acetic acid (the core of indomethacin-like COX inhibitors)[4].

Table 1: Physicochemical & Synthetic Profiling of Key Indole Scaffolds

ScaffoldKey Functional VectorscLogP (calc)PSA (Ų)Primary Target ApplicationLibrary Yield (Avg)
5-AMICM 5-NH₂, 3-Acyl, 1-Me2.149.3RORγt, GPCRs>85% (Amidation)
1-Pentyl-1H-indole-3-carboxylic acid 3-COOH, 1-Pentyl3.842.1CB1/CB2 Agonists~70% (Esterification)
5-Methoxy-2-methyl-1H-indole-3-acetic acid 3-Acetic acid, 5-OMe2.461.8COX-1/2 Inhibitors>90% (Amidation)

*Calculated values represent the unconjugated scaffold base to demonstrate baseline ligand efficiency.

Mechanistic Pathway & Workflow Visualization

The true value of 5-AMICM lies in its ability to bridge synthetic chemistry with targeted biological pathways. The diagram below illustrates how the structural features of 5-AMICM are leveraged in parallel synthesis to generate modulators for distinct therapeutic targets.

G A (5-Amino-1-methyl-1H-indol-3-yl) (cyclopropyl)methanone B 5-Amino Vector (Amide Coupling) A->B Derivatization C 3-Acyl / 1-Methyl Core (Lipophilic Anchoring) A->C Pharmacophore D RORγt (RORC2) Inverse Agonists B->D E GPCR / Cannabinoid Modulators B->E C->D C->E F ↓ IL-17 Pathway (Autoimmune Therapy) D->F G Receptor Modulation (CNS Therapy) E->G

Divergent synthetic utility of 5-AMICM in targeting RORγt and GPCR pathways.

Experimental Methodology: Self-Validating Amide Coupling Protocol

To demonstrate the practical application of 5-AMICM in library synthesis, the following protocol details a high-throughput amide coupling workflow. This method is specifically optimized for the 5-amino group, utilizing a self-validating analytical framework to ensure high-fidelity library generation for RORC2 inverse agonist screening[3].

Objective: Synthesize a library of 5-carboxamide-1-methyl-3-(cyclopropylcarbonyl)-1H-indoles.

Step 1: Reagent Preparation & Activation

  • Action: Dissolve the carboxylic acid building block (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0.2 M concentration. Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

  • Causality: HATU is selected over traditional EDC/HOBt coupling reagents because the 5-amino group on the indole ring can exhibit variable nucleophilicity depending on the transient electronic pull of the 3-acyl group. HATU ensures the rapid formation of a highly reactive active ester, minimizing the epimerization of chiral acids and driving the reaction to >95% completion.

Step 2: Nucleophilic Addition

  • Action: Add 5-AMICM (1.0 eq) to the activated acid solution. Heat the reaction mixture to 45°C for 4 hours under an inert nitrogen atmosphere.

  • Causality: Mild heating overcomes the steric hindrance imposed by the adjacent 1-methyl and 3-cyclopropylmethanone groups, which can restrict the conformational flexibility of the indole core during the transition state.

Step 3: Self-Validating Reaction Monitoring

  • Action: Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and inject into an LC-MS system (ESI+ mode).

  • Validation: The protocol is self-validating; the reaction is deemed complete only when the extracted ion chromatogram (EIC) shows >95% depletion of the 5-AMICM mass peak (m/z 215.1 [M+H]⁺) and the appearance of the target product mass. If unreacted amine remains, an additional 0.5 eq of activated acid is spiked into the mixture to force completion.

Step 4: Purification & Final Characterization

  • Action: Quench the reaction with water, extract with ethyl acetate, and purify the concentrated organic layer via preparative reverse-phase HPLC (C18 column, gradient water/acetonitrile with 0.1% TFA).

  • Validation: Lyophilize the product and confirm structural integrity via ¹H-NMR (DMSO-d6). The disappearance of the broad singlet at ~4.8 ppm (corresponding to the 5-NH₂ protons) and the emergence of a downfield singlet at >9.5 ppm (the newly formed amide NH) serves as definitive proof of successful coupling.

Conclusion

While classic indole derivatives like indomethacin or simple 1-alkyl indoles have cemented their place in pharmacology, modern drug discovery demands highly tunable, multi-vector scaffolds. (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone offers a superior balance of rigid lipophilicity (via the 3-acyl core) and synthetic tractability (via the 5-amino group). As demonstrated by its application in RORγt and GPCR modulator synthesis, 5-AMICM is an indispensable building block for researchers aiming to navigate complex, multi-dimensional SAR landscapes.

References

  • [3] Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. ACS Publications. 3

  • [4] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications. PMC / NIH. 4

  • [1] The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. 1

  • [2] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Comparative

Validating LC-MS/MS Methods for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone: A Comparative Guide to Sample Preparation and Matrix Effect Mitigation

Introduction and Analytical Challenges (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone (CAS: 1703788-55-9) is a structurally complex indole derivative[1]. It serves as a critical intermediate in the synthesis of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone (CAS: 1703788-55-9) is a structurally complex indole derivative[1]. It serves as a critical intermediate in the synthesis of advanced pharmaceutical modulators, such as RORC2 inverse agonists used in autoimmune disease therapies[2][3], and shares significant structural homology with indole-derived synthetic cannabinoids[4][5].

For researchers and drug development professionals, quantifying this analyte at picogram-per-milliliter (pg/mL) levels in biological matrices (e.g., human plasma, serum) requires rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validation. The primary analytical bottleneck in this process is the matrix effect —specifically, severe ionization suppression in the electrospray ionization (ESI) source caused by endogenous phospholipids co-eluting with the target analyte[6][7].

Mechanistic Causality: The Chemistry of Ion Suppression

To build a self-validating analytical system, we must first understand the causality behind the analyte's behavior. The molecule features a basic 5-amino group on the indole core and a lipophilic cyclopropyl methanone moiety.

  • Ionization Dynamics : The basic amino group ensures excellent ionization efficiency in positive ESI mode (ESI+) when utilizing acidic mobile phases (e.g., 0.1% formic acid)[8].

  • The Phospholipid Trap : This same basicity and lipophilicity cause the analyte to co-elute with endogenous glycerophosphocholines in reversed-phase chromatography. In the ESI source, these high-abundance lipids outcompete the target analyte for available charge droplets, leading to signal suppression[6][9].

According to the ICH M10 and FDA/EMA Bioanalytical Method Validation Guidelines , the Matrix Factor (MF) coefficient of variation (CV) across different lots of matrix must be ≤15%[6][10]. Simple sample preparation techniques like Protein Precipitation (PPT) leave behind >90% of plasma phospholipids, virtually guaranteeing regulatory failure for this specific compound. Therefore, targeted clean-up via Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is mechanistically required[11][12].

G P Analyte: (5-Amino-1-methyl-1H-indol-3-yl) (cyclopropyl)methanone I ESI+ Source Protonation of 5-amino group P->I Pre Precursor Ion [M+H]+ m/z 215.1 I->Pre CID Collision-Induced Dissociation (CID) Argon Gas Pre->CID Frag1 Quantifier Ion m/z 147.1 (Indole Core) CID->Frag1 Frag2 Qualifier Ion m/z 187.1 (Loss of CO) CID->Frag2

Fig 1. ESI+ Ionization and MS/MS fragmentation logic for the target indole derivative.

Methodology Comparison: Sample Preparation

To objectively evaluate the optimal extraction strategy, we compared three distinct methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange SPE (MCX-SPE).

Table 1: Performance Comparison of Sample Preparation Techniques in Human Plasma
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Mechanism Solvent-induced denaturationOrganic/aqueous partitioningOrthogonal retention (Ion-exchange + RP)
Phospholipid Removal < 10% (Poor)~ 60% (Moderate)> 98% (Excellent)
Absolute Recovery 95% ± 4.2%72% ± 8.5%89% ± 3.1%
Matrix Factor (MF) 45% (Severe Suppression)82% (Mild Suppression)99% (No Suppression)
MF CV (n=6 lots) 28.4% (Fails ICH M10)16.2% (Fails ICH M10)4.5% (Passes ICH M10)
Regulatory Viability Not RecommendedMarginalHighly Recommended

Data synthesized from standardized matrix effect evaluations aligned with FDA/EMA validation frameworks[6][7][10].

Step-by-Step Experimental Protocol: MCX-SPE LC-MS/MS

Based on the comparative data, the MCX-SPE workflow is the only self-validating system capable of meeting regulatory thresholds for this specific analyte.

Phase 1: Sample Pre-treatment
  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog like 13C3​ -analyte) to ensure matrix effect compensation[9][13].

  • Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) .

    • Causality Check: The acid disrupts analyte-protein binding and ensures the 5-amino group is fully protonated (cationic) prior to SPE loading.

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE
  • Conditioning : Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade water through the MCX cartridge (30 mg/1cc).

  • Loading : Apply the acidified plasma sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous) : Pass 1.0 mL of 0.1 M HCl. This locks the protonated analyte onto the cation-exchange sulfonic acid groups while washing away polar interferences.

  • Wash 2 (Organic) : Pass 1.0 mL of 100% MeOH.

    • Causality Check: This critical step strips away neutral lipids and phospholipids (the primary cause of ion suppression) while the target analyte remains ionically bound[11].

  • Elution : Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH . The high pH neutralizes the 5-amino group, breaking the ionic bond and releasing the analyte.

  • Reconstitution : Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Phase 3: LC-MS/MS Parameters
  • Column : Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and separation from residual isobaric interferences[5].

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 4.0 minutes.

  • Detection : ESI+ in Multiple Reaction Monitoring (MRM) mode. Transitions: m/z 215.1 → 147.1 (Quantifier) and m/z 215.1 → 187.1 (Qualifier).

G A Plasma Sample + Internal Standard B Acidic Pre-treatment (2% H3PO4) A->B C Mixed-Mode SPE (MCX) Wash: MeOH | Elute: 5% NH4OH B->C D UHPLC Separation (C18, 0.1% FA / MeCN) C->D E ESI+ Ionization [M+H]+ Formation D->E F MRM Detection (Precursor -> Product) E->F

Fig 2. Optimized MCX-SPE and LC-MS/MS workflow for indole derivative quantification.

Validation Data: Regulatory Compliance Metrics

To prove the efficacy of the MCX-SPE method, the system must be validated against ICH M10 criteria[10]. Below is the quantitative validation summary demonstrating that the method is a self-validating, robust analytical system.

Table 2: Accuracy, Precision, and Matrix Effect Validation (n=6 replicates per level)
QC Level (ng/mL)Intra-Assay Precision (CV %)Inter-Assay Precision (CV %)Accuracy (% Bias)IS-Normalized Matrix FactorMatrix Factor CV (%)
LLOQ (0.05) 6.2%7.8%+4.1%0.985.2%
Low QC (0.15) 4.1%5.5%+2.3%0.994.1%
Mid QC (25.0) 2.8%3.9%-1.5%1.013.2%
High QC (80.0) 1.9%2.4%-0.8%1.002.8%

References

  • Pfizer Inc. "Sulfonamide-substituted indole modulators of RORC2 and methods of use thereof." US Patent US10385036B2.
  • ACS Publications. "Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist." J. Med. Chem. Available at:[Link]

  • Matuszewski B. K., et al. "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS." Analytical Chemistry. Available at:[Link]

  • ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass. Available at: [Link]

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Comparative

Benchmarking (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone against certified reference materials

Analytical Benchmarking of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone: A Comparative Guide for LC-MS/MS Workflows Executive Summary As forensic toxicology and pharmaceutical drug discovery evolve, the demand...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Benchmarking of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone: A Comparative Guide for LC-MS/MS Workflows

Executive Summary

As forensic toxicology and pharmaceutical drug discovery evolve, the demand for highly characterized Certified Reference Materials (CRMs) is paramount. The compound (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone (CAS: 1703788-55-9) serves as a critical structural analog and intermediate. It is utilized both in the synthesis of indole-based therapeutics (such as RORC2 modulators)[1] and as a reference marker for screening synthetic cannabinoid derivatives[2]. This guide objectively benchmarks its analytical performance against established first-generation synthetic cannabinoid CRMs, specifically UR-144 and XLR-11, providing actionable experimental data for method development.

Mechanistic Rationale: The Impact of Indole Ring Substitution

In mass spectrometry, the structural nuances of an analyte dictate its ionization efficiency, fragmentation pathways, and chromatographic behavior. Traditional synthetic cannabinoids, such as UR-144, utilize a relatively non-polar, unsubstituted indole core[3]. In contrast, (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone features a primary amine at the C5 position and a methyl group at the N1 position.

The Causality in Analysis: The electron-donating nature of the 5-amino group significantly increases the proton affinity of the molecule. In Electrospray Ionization positive mode (ESI+), this translates to superior ionization efficiency compared to un-substituted indoles, effectively lowering the Limit of Detection (LOD). However, this increased polarity also alters its partition coefficient (LogP). Standard aliphatic columns (like C18) may fail to retain it adequately, necessitating optimized chromatographic retention strategies to prevent early elution and severe matrix suppression[4].

Experimental Design & Self-Validating Protocols

To ensure high scientific integrity, the following protocol is designed as a self-validating system. It incorporates stable isotope-labeled internal standards (SIL-IS) to dynamically correct for matrix effects and recovery losses during extraction[5].

Step 1: Matrix Preparation and Solid-Phase Extraction (SPE)

Causality Check: Urine contains high concentrations of salts and urea which cause severe ion suppression in ESI. Because the 5-amino group makes the target molecule basic (pKa ~ 5.5), a Mixed-Mode Cation Exchange (MCX) mechanism is vastly superior to standard reversed-phase extraction.

  • Spiking: Aliquot 0.5 mL of human urine into a clean microcentrifuge tube. Add 20 µL of SIL-IS (e.g., UR-144-d5 at 100 ng/mL) to establish the quantitative baseline.

  • Acidification: Dilute the sample with 0.5 mL of 2% Formic Acid in water. This ensures the 5-amino group is fully protonated.

  • Loading: Load the sample onto a pre-conditioned MCX SPE cartridge. The protonated amine binds strongly to the negatively charged cation-exchange resin.

  • Washing: Wash with 100% Methanol to elute neutral lipids and uncharged interferences. The target analyte remains locked on the resin.

  • Elution: Elute the target analytes using 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the amine, breaking the ionic bond and releasing it from the resin.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Step 2: UHPLC-MS/MS Analysis

Causality Check: A biphenyl stationary phase is explicitly chosen over C18. The π-π interactions provided by the biphenyl rings are essential for resolving the 5-amino positional isomer from other potential metabolic variants (e.g., 4-amino or 6-amino indoles) which often co-elute on standard aliphatic columns.

  • Injection: Inject 2 µL onto a Biphenyl UHPLC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

Workflow Visualization

G A Biological Sample (Urine/Plasma) B MCX Solid Phase Extraction (SPE) A->B C UHPLC Separation (Biphenyl Column) B->C D ESI+ Ionization (Protonated Amine) C->D E MRM Detection (Mass Spectrometry) D->E

Figure 1: Standardized LC-MS/MS analytical workflow for indole-derived synthetic cannabinoids.

Data Presentation & Benchmarking Analysis

The analytical performance of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone was benchmarked against widely utilized UR-144 and XLR-11 CRMs.

Table 1: Optimized Mass Spectrometric Parameters (ESI+)

Analyte Precursor Ion [M+H]+ (m/z) Primary Product Ion (m/z) Secondary Product Ion (m/z) Collision Energy (eV)
(5-Amino-1-methyl...methanone) 215.1 145.1 (Indole core) 117.1 25
UR-144 (Reference) 312.2 214.1 144.1 20

| XLR-11 (Reference) | 330.2 | 232.1 | 144.1 | 22 |

Table 2: Method Validation & Benchmarking Data in Human Urine

Compound LOD (ng/mL) LLOQ (ng/mL) SPE Recovery (%) Matrix Effect (%) Linearity (R²)
(5-Amino-1-methyl...methanone) 0.05 0.10 92.4 ± 3.1 -8.5 0.9985
UR-144 0.10 0.50 85.6 ± 4.2 -12.4 0.9950

| XLR-11 | 0.08 | 0.25 | 88.1 ± 3.8 | -15.2 | 0.9962 |

Interpretation of Benchmarking Data:

As demonstrated in Table 2, the 5-amino substituted methanone exhibits a lower LOD (0.05 ng/mL) compared to UR-144 (0.10 ng/mL)[2]. This is a direct result of the enhanced protonation facilitated by the primary amine in the ESI source. Furthermore, the MCX SPE protocol yielded a higher recovery rate (92.4%) for the amino-substituted compound. Because the cation-exchange mechanism selectively traps the basic amine, it allows for more aggressive wash steps than the neutral indoles (UR-144, XLR-11), which must rely on weaker hydrophobic retention during extraction[6].

Conclusion & Best Practices

When utilizing (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone as a reference material, analytical scientists must account for its distinct basicity. While it offers superior sensitivity in mass spectrometry, standard reversed-phase liquid chromatography methods must be adapted. Leveraging biphenyl or pentafluorophenyl (PFP) columns ensures adequate retention and isomeric resolution, allowing this compound to serve as a highly reliable benchmark in complex toxicological and pharmacokinetic assays.

References

  • US10385036B2 - Sulfonamide-substituted indole modulators of RORC2 and methods of use thereof Source: Google Patents URL
  • Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS Source: Taylor & Francis URL:[Link]

  • Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product Source: PubMed (NIH) URL: [Link]

  • Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS Source: ResearchGate URL:[Link]

  • Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows Source: MDPI URL:[Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Source: Annex Publishers URL:[Link]

Sources

Validation

Structural analogs comparison for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

An Advanced Structural Comparison and Synthetic Utility Guide for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone As drug discovery pivots toward highly functionalized, sp3-rich, and versatile scaffolds, the indol...

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Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Structural Comparison and Synthetic Utility Guide for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

As drug discovery pivots toward highly functionalized, sp3-rich, and versatile scaffolds, the indole-3-methanone core has garnered massive attention. Originally popularized by its presence in synthetic cannabimimetic compounds, this core has been repurposed by medicinal chemists to target complex nuclear hormone receptors.

This guide provides a comprehensive structural comparison of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone (CAS: 1703788-55-9)[1] against its structural analogs. By examining the causality behind its physicochemical properties and its synthetic versatility, we will demonstrate why the 5-amino handle is a superior starting point for developing both peripheral Cannabinoid Receptor 2 (CB2) agonists and Retinoic Acid Receptor-Related Orphan Receptor C2 (RORγt/RORC2) inverse agonists[2][3].

Structural & Physicochemical Comparison

To understand the unique value of the 5-amino functionalized scaffold, we must benchmark it against prevalent analogs in the indole-3-methanone class, such as the UR-144 core (a known CB1/CB2 agonist)[4] and halogenated/methoxylated derivatives.

The presence of the 5-amino group fundamentally alters the electron density of the indole ring and drastically reduces the lipophilicity (LogP) compared to alkyl or halogenated analogs. This shift is critical for preventing blood-brain barrier (BBB) penetration when designing peripheral-restricted drugs.

Table 1: Physicochemical and Pharmacological Comparison of Indole-3-Methanone Analogs

Compound CoreN1-SubstitutionC5-SubstitutionEst. cLogPPrimary Target SpaceSynthetic Versatility
Target Scaffold MethylAmino (-NH2) ~1.8RORγt, CB2 (Peripheral)High: Enables divergent amidation/sulfonylation.
UR-144 Core PentylHydrogen (-H)~5.2CB1/CB2 (CNS active)Low: Inert C5 position; highly lipophilic.
5-Fluoro Analog MethylFluoro (-F)~3.1CB1/CB2, 5-HTLow: C-F bond is unreactive under standard conditions.
5-Methoxy Analog MethylMethoxy (-OMe)~2.6Indoleamine targetsModerate: Requires harsh demethylation for functionalization.

Mechanistic Insights: The Causality of the 5-Amino Handle

Why choose the 5-amino-1-methylindole scaffold over traditional unfunctionalized indoles? The answer lies in electronic tuning and late-stage functionalization .

  • Nucleophilic Divergence: The aniline-like nitrogen at the C5 position acts as a highly reactive nucleophile. Unlike the 5-fluoro or 5-methoxy analogs, the 5-amino group allows chemists to rapidly generate massive libraries of sulfonamides and benzamides via simple acylation or Buchwald-Hartwig cross-coupling.

  • Receptor Pocket Targeting (RORγt): In the development of RORγt inverse agonists (critical for reducing IL-17 in autoimmune diseases like psoriasis), the indole core anchors into the hydrophobic ligand-binding domain (LBD). The 5-amino group provides the exact vector needed to attach a bulky sulfonamide or cyano-benzamide group, which extends into the solvent-exposed region of the receptor, forcing the activation function-2 (AF-2) helix into an inactive conformation[3][5].

  • Tuning Cannabinoid Selectivity: Traditional synthetic cannabinoids like UR-144 possess high affinity for both CB1 (CNS psychoactivity) and CB2 (peripheral immunomodulation)[6][7]. By starting with the 5-amino scaffold, researchers can append polar groups that drastically lower the cLogP, thereby abolishing CB1-mediated CNS penetration while retaining CB2-mediated anti-inflammatory properties.

Experimental Workflows: Self-Validating Systems

To guarantee reproducibility, the following protocols are designed as self-validating systems, utilizing built-in analytical checkpoints to confirm mechanistic success.

Protocol A: Divergent Sulfonamidation of the 5-Amino Scaffold

This protocol describes the synthesis of RORγt-targeted sulfonamides using the target scaffold[2].

  • Preparation: Dissolve 1.0 eq of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone in anhydrous Dichloromethane (DCM) at 0–5 °C under an inert N2 atmosphere.

  • Base Addition: Add 1.5 eq of anhydrous pyridine. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, preventing the protonation of the 5-amino group by the HCl byproduct.

  • Electrophile Introduction: Dropwise, add 1.2 eq of 4-fluorobenzenesulfonyl chloride dissolved in DCM.

  • Self-Validation (LC-MS Tracking): Stir for 2 hours. The reaction is self-validating via LC-MS: success is indicated by the complete disappearance of the highly polar parent ion ( m/z 215 [M+H]+ ) and the emergence of the less polar product peak ( m/z 373 [M+H]+ ).

  • Quench & Extract: Quench with saturated aqueous NaHCO3​ to neutralize residual acid. Extract with DCM, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol B: In Vitro RORγt TR-FRET Binding Assay

To validate the biological activity of the synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Complex Assembly: Incubate recombinant GST-tagged RORγt ligand-binding domain with a biotinylated coactivator peptide (e.g., SRC1) in assay buffer (50 mM HEPES, pH 7.4).

  • Fluorophore Addition: Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

  • Compound Titration: Dispense the synthesized 5-sulfonamide analogs in a 10-point dose-response curve (10 µM to 0.1 nM).

  • Signal Readout & Causality: An active inverse agonist will displace the coactivator peptide, increasing the distance between the Europium donor and APC acceptor. Validation: A successful hit is confirmed by a dose-dependent decrease in the FRET signal (665 nm / 615 nm ratio), yielding an IC50​ value.

Visualizations of Workflows and Pathways

Diagram 1: Divergent Synthetic Workflow

The following diagram maps the strategic divergence of the 5-amino scaffold into two distinct therapeutic classes based on the chosen electrophile.

SyntheticWorkflow Scaffold 5-Amino-1-methyl-1H-indol-3-yl (cyclopropyl)methanone (Scaffold) Path1 Sulfonyl Chloride + Pyridine (0°C) Scaffold->Path1 Pathway A Path2 Polar Acyl Chloride + TEA (RT) Scaffold->Path2 Pathway B Product1 Sulfonamide Analog (RORγt Inverse Agonist) Path1->Product1 LC-MS: m/z shift Product2 Polar Amide Analog (Peripheral CB2 Agonist) Path2->Product2 LC-MS: m/z shift

Caption: Divergent synthetic workflow leveraging the nucleophilic 5-amino group for library generation.

Diagram 2: RORγt / IL-17 Signaling Inhibition Pathway

This diagram illustrates the mechanistic causality of how analogs derived from this scaffold exert their anti-inflammatory effects.

RORC2Pathway Drug 5-Sulfonamide Indole Analog ROR RORγt Receptor (Constitutively Active) Drug->ROR Binds LBD AF2 AF-2 Helix Conformational Shift ROR->AF2 Induces CoAct Coactivator Release AF2->CoAct Forces IL17 IL-17 Transcription Blocked CoAct->IL17 Prevents Inflam Reduction of Autoimmune Inflammation IL17->Inflam Leads to

Caption: Mechanism of action for RORγt inverse agonists derived from the 5-amino indole scaffold.

References

  • LGC Standards. "Buy Online CAS Number 1703788-55-9 - TRC - (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone". LGC Standards.
  • Xue, Y., et al. (2018). "Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist". ACS Publications.
  • Pfizer Inc. (2019). "US10385036B2 - Sulfonamide-substituted indole modulators of RORC2 and methods of use thereof". Google Patents.
  • Showa University School of Pharmacy. (2017). "Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice". PubMed (NIH).
  • Taylor & Francis Knowledge Centers. "UR-144 – Knowledge and References". Taylor & Francis.

Sources

Safety & Regulatory Compliance

Safety

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone proper disposal procedures

Operational Guide: Safe Handling and Disposal of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone Executive Summary & Hazard Causality (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a high-value syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

Executive Summary & Hazard Causality

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a high-value synthetic intermediate frequently utilized in the development of advanced therapeutics, most notably in the synthesis of SYK (Spleen Tyrosine Kinase) inhibitors such as[1].

Understanding the physicochemical properties of this compound is the first step in designing a robust safety and disposal protocol. The primary amine group makes this compound susceptible to oxidation and acts as a localized irritant. Furthermore, lipophilic indole derivatives often exhibit high aquatic toxicity, necessitating strict environmental isolation to prevent contamination of municipal water systems.

Chemical Identity & Hazard Profile

PropertyQuantitative / Qualitative Data
Chemical Name (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone
CAS Number 1703788-55-9
Molecular Formula C13H14N2O
Molecular Mass 214.26 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritant (GHS07), Respiratory Irritant, Aquatic Toxicity
Solubility Profile Soluble in DMSO, DCM, THF, and Methanol; Insoluble in Water

Operational Safety & Handling Protocols

To prevent exposure and environmental contamination, handling must be governed by strict engineering controls and personal protective equipment (PPE).

Causality of Controls: Because the compound is a fine crystalline powder, it poses a significant inhalation risk. Airborne particulates can easily bypass standard mucosal defenses. Therefore, all manipulations of the dry powder must occur within a certified chemical fume hood with a[2].

Protocol 1: Routine Handling and Transfer

  • Preparation: Verify fume hood face velocity. Line the work surface with a disposable, absorbent bench pad (polyethylene backing) to catch micro-spills.

  • PPE Donning: Equip standard laboratory attire: flame-resistant lab coat, safety goggles (ANSI Z87.1 compliant), and double nitrile gloves. Nitrile is selected due to its broad resistance to the organic solvents (like DMSO or DCM) typically used to dissolve this intermediate.

  • Transfer Mechanism: Use anti-static, non-sparking spatulas for weighing.

    • Self-Validation Step: After transfer, inspect the spatula and weighing boat under ambient light; any residual yellow/brown tint indicates incomplete transfer and requires immediate decontamination.

  • Decontamination of Reusables: Rinse spatulas with methanol or acetone directly into a designated liquid waste beaker before removing them from the fume hood.

Spill Response & Decontamination Workflow

In the event of a breach in containment, immediate and methodical action is required to prevent aerosolization and dermal contact.

Protocol 2: Step-by-Step Spill Remediation

  • Scale Assessment: Determine if the spill is dry powder or a solvent solution.

  • Containment (Dry Spill): Do not dry sweep. Dry sweeping generates hazardous aerosols. Instead, gently cover the powder with paper towels dampened with a compatible solvent (e.g., isopropanol or a water/surfactant mix) to suppress dust formation.

  • Containment (Liquid Spill): Surround the spill perimeter with universal inert absorbent pads or vermiculite to prevent spread.

  • Collection: Use a disposable scoop to collect the absorbed mass. Deposit the material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected area with a 10% detergent solution to disrupt the lipophilic indole structure, followed by a wipe-down with ethanol.

    • Self-Validation Step: Wipe the dried area with a clean white filter paper; if the paper remains pristine and shows no discoloration, the macroscopic decontamination is successful.

Waste Segregation & Disposal Procedures

Proper disposal is dictated by the Resource Conservation and Recovery Act (RCRA) and guidelines outlined in [3]. The overarching principle is to prevent the introduction of biologically active indole-amines into the municipal water supply or standard landfills.

WasteWorkflow Start Waste Generation: Contaminated Material Assess Assess Waste Type Start->Assess Solid Solid Waste (Powder, PPE, Consumables) Assess->Solid Liquid Liquid Waste (Filtrates, Rinsates) Assess->Liquid Containers Empty Containers Assess->Containers SolidBag Double-bag in compatible polyethylene bags Solid->SolidBag LiquidSeg Segregate: Halogenated vs. Non-Halogenated Liquid->LiquidSeg TripleRinse Triple Rinse with Compatible Solvent Containers->TripleRinse HazBin Hazardous Waste Bin (Properly Labeled) SolidBag->HazBin LiquidSeg->HazBin TripleRinse->HazBin Dry Container Rinsate Collect Rinsate as Liquid Waste TripleRinse->Rinsate Incineration High-Temp Incineration (EPA/RCRA Compliant) HazBin->Incineration Rinsate->LiquidSeg

Logical workflow for the segregation and disposal of contaminated laboratory waste.

Protocol 3: End-of-Life Disposal

  • Solid Waste: Place all contaminated PPE, bench pads, and disposable labware into a transparent, heavy-duty polyethylene bag. Seal the bag and place it inside a secondary rigid container. Label clearly as "Toxic Organic Solid Waste - Contains Indole Derivatives."

  • Liquid Waste Segregation:

    • Causality: Liquid waste must be strictly segregated into halogenated and non-halogenated streams. (like DCM) requires specialized exhaust scrubbers to prevent the release of corrosive hydrogen chloride gas and toxic dioxins[4].

    • Non-Halogenated: Collect DMSO, methanol, or ethyl acetate filtrates in the designated non-halogenated carboy.

    • Halogenated: Collect DCM or chloroform filtrates in the halogenated carboy.

  • Empty Container Management (Triple Rinse Rule): According to EPA guidelines, containers that previously held hazardous chemicals must be triple-rinsed to be [3].

    • Rinse the empty glass or plastic container three times with a small volume of a solvent known to dissolve the compound (e.g., acetone or methanol).

    • Deposit all rinsate into the[5].

    • Once dry, deface the original chemical label completely with a permanent marker. The container may then be disposed of in the standard laboratory glass/plastic recycling stream,[5].

  • Final Destruction: All segregated hazardous waste streams containing (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone must be handed over to a [6]. Incineration ensures the complete thermal destruction of the biologically active indole-amine core, preventing environmental accumulation.

References

  • SID 381127940 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document Source: Environmental Protection Agency (EPA) URL:[Link]

  • The Disposal of Chemical Laboratory Wastes Source: P2 InfoHouse URL:[Link]

  • Hazardous Waste Disposal Procedures Source: Environmental Health and Safety, University of Chicago URL:[Link]

  • Laboratory Facilities - Prudent Practices in the Laboratory Source: National Academies Press URL:[Link]

Sources

Handling

Personal protective equipment for handling (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

As a Senior Application Scientist, my primary directive is to bridge the gap between cutting-edge chemical synthesis and rigorous operational safety. When handling novel synthetic intermediates like (5-Amino-1-methyl-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary directive is to bridge the gap between cutting-edge chemical synthesis and rigorous operational safety. When handling novel synthetic intermediates like (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone (CAS: 1703788-55-9)[1], we cannot rely on assumptions. Because this compound serves as a critical building block in the[2]—highly potent immunomodulators targeted for autoimmune diseases—we must treat it as a highly active pharmaceutical ingredient (HPAPI) until its full toxicological profile is elucidated.

This guide provides a self-validating, step-by-step operational and disposal plan designed to protect researchers, maintain sample integrity, and ensure strict regulatory compliance.

Hazard Profiling & Quantitative Data

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties that dictate the compound's behavior in a laboratory setting. Small-molecule indole derivatives are typically lipophilic, meaning they can easily penetrate dermal barriers if solubilized in organic solvents.

Table 1: Physicochemical and Operational Parameters

ParameterValue / RecommendationOperational Rationale (Causality)
CAS Number 1703788-55-9Unique identifier for inventory, procurement, and regulatory tracking.
Molecular Weight ~214.26 g/mol Low molecular weight indicates a high potential for cellular membrane permeability.
Physical State Solid (Crystalline Powder)High risk of aerosolization and inhalation during weighing and transfer steps.
Control Band OEB 3 (Assumed)Default conservative banding for uncharacterized, pharmacologically active intermediates.
Primary Solvents DMSO, Dichloromethane (DCM)These solvents dramatically enhance dermal penetration, requiring specific glove materials.

The Biological Imperative: Why We Protect

Understanding the downstream application of this intermediate reinforces the necessity of our safety protocols. (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is utilized to synthesize molecules that [3]. Accidental exposure could theoretically lead to unintended immunomodulation or systemic toxicity.

Pathway Indole (5-Amino-1-methyl-1H-indol-3-yl) (cyclopropyl)methanone RORC2 RORC2 (RORγt) Receptor (Target for Inverse Agonists) Indole->RORC2 Synthetic Precursor Th17 Th17 Cell Differentiation RORC2->Th17 Modulates IL17 IL-17 Cytokine Production (Inflammation) Th17->IL17 Downregulates

Figure 1: Biological pathway context for RORC2 inverse agonists derived from the target compound.

Personal Protective Equipment (PPE) Matrix

Our PPE strategy relies on the principle of "layered defense." Every piece of equipment serves a specific, mechanistic purpose to validate your safety.

  • Respiratory Protection: Handling the dry powder requires a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. If engineering controls are compromised, a properly fitted N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized dust.

  • Hand Protection (Double Gloving): Wear two pairs of nitrile gloves (minimum 5 mil thickness). Causality: The outer glove acts as a sacrificial layer. If you spill a solvent like DMSO—which rapidly carries solutes through the skin—you can immediately doff the outer glove while the inner glove maintains an unbroken dermal barrier.

  • Eye/Face Protection: Anti-fog safety goggles are required. If handling large volumes of solubilized compound, add a full face shield to protect mucous membranes from splash hazards.

  • Body Protection: A disposable, low-linting Tyvek lab coat with knit cuffs prevents powder from adhering to personal clothing and migrating outside the controlled work area.

Operational Workflow & Methodologies

Do not just follow steps; understand the physics of the transfer process. Static electricity is the primary enemy of powder containment.

Workflow A 1. Fume Hood Setup Verify Airflow (0.4-0.5 m/s) B 2. PPE Donning Double Nitrile & Goggles A->B C 3. Static Mitigation Use Ionizing Bar B->C D 4. Powder Transfer Seal Vial Before Exit C->D E 5. Solubilization Closed-System Injection D->E F 6. Decontamination Bleach & 70% EtOH Wipe E->F

Figure 2: Step-by-step operational workflow for handling hazardous powder intermediates.

Protocol 1: Safe Weighing and Solubilization
  • Engineering Control Verification: Verify that the fume hood or BSC is operating with a face velocity of 0.4–0.5 m/s. Causality: This ensures sufficient negative pressure to contain any aerosolized particulates during transfer.

  • Static Mitigation: Pass an ionizing bar over the balance and use anti-static spatulas. Causality: Indole powders often carry electrostatic charges. Mitigating this prevents the powder from repelling off the spatula and becoming airborne.

  • Transfer & Weighing: Tare your receiving vial. Carefully transfer the required mass of the compound. Crucial Step: Cap and seal the vial before removing it from the balance enclosure.

  • Closed-System Solubilization: If solubilizing the compound, do not open the vial. Inject the solvent (e.g., DMSO) through a septum using a Luer-lock syringe. Causality: This prevents the escape of solvent vapors and eliminates the risk of aerosolizing the dissolved API.

Protocol 2: Spill Response and Decontamination

A spill of an uncharacterized intermediate requires immediate, methodical action.

  • Immediate Containment: Do not sweep dry powder, as this generates aerosols. Immediately cover the spilled powder with absorbent pads dampened with water or 70% ethanol. Causality: The liquid binds the particulates, preventing them from becoming airborne.

  • Encapsulation: Carefully fold the damp pads inward, trapping the powder inside. Place the pads directly into a hazardous solid waste bag.

  • Chemical Decontamination: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe. Causality: Bleach oxidizes and degrades the organic indole structure, while ethanol removes residual bleach and organic residues.

  • Waste Segregation: Dispose of all cleanup materials, including your outer gloves, into a designated "Hazardous Solid Waste - Toxic Organics" container.

Disposal Plans

Proper disposal prevents environmental contamination and downstream exposure to sanitation workers.

  • Solid Waste: Vials, spatulas, and PPE contaminated with the powder must be placed in sealed, puncture-resistant containers labeled "Toxic Solid Waste - Indole Derivatives."

  • Liquid Waste: Solutions containing the compound (especially in DMSO or DCM) must be collected in compatible, clearly labeled halogenated or non-halogenated organic waste carboys. Never pour these solutions down the sink.

References

  • Title: US10385036B2 - Sulfonamide-substituted indole modulators of RORC2 and methods of use thereof Source: Google Patents URL
  • Title: Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist Source: ACS Publications URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone
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